molecular formula C5H4N2O3 B1313937 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid CAS No. 867130-58-3

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Cat. No.: B1313937
CAS No.: 867130-58-3
M. Wt: 140.1 g/mol
InChI Key: PSMIHCDKMNXTAY-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid (CAS 867130-58-3 ) is a high-purity chemical building block offered for research and development purposes. This compound, with a molecular formula of C5H4N2O3 and a molecular weight of 140.10 g/mol, is a valuable scaffold in medicinal chemistry and drug discovery . Researchers utilize this material as a key synthetic intermediate for the construction of more complex molecules. It is typically supplied as a solid and should be stored sealed in a dry environment at room temperature to maintain stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Handling should be performed by qualified professionals in accordance with good laboratory practices, noting the associated hazard statements .

Properties

IUPAC Name

6-oxo-1H-pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)2-6-7-4/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMIHCDKMNXTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495120
Record name 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867130-58-3
Record name 1,6-Dihydro-6-oxo-4-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867130-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented method for the synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry. The presented synthesis route is a four-step process commencing from dimethyl 2-methylenebutanedioate and hydrazine, as detailed in patent literature. This document offers detailed experimental protocols, tabulated quantitative data for each synthetic step, and a visual representation of the synthetic pathway to facilitate understanding and replication in a laboratory setting.

I. Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a four-step reaction sequence. The process begins with the cyclocondensation of dimethyl 2-methylenebutanedioate with hydrazine to form the saturated heterocyclic intermediate, methyl 6-oxohexahydropyridazine-4-carboxylate. This is followed by an oxidation step to introduce aromaticity into the pyridazinone ring, yielding methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate. The final step involves the hydrolysis of the methyl ester to afford the target carboxylic acid. An alternative, though less efficient, method starting from diethyl 2-formylbutanedioate has also been reported, but it suffers from low yields of the desired product.[1]

The overall transformation can be visualized as follows:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Dimethyl_2-methylenebutanedioate Dimethyl 2-methylenebutanedioate Intermediate_1 Methyl 6-oxohexahydropyridazine-4-carboxylate Dimethyl_2-methylenebutanedioate->Intermediate_1 Step 1: Cyclocondensation Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Intermediate_1 Intermediate_2 Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate Intermediate_1->Intermediate_2 Step 2: Oxidation Final_Product This compound Intermediate_2->Final_Product Step 3: Hydrolysis

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate

This initial step involves the formation of the saturated pyridazinone ring through the reaction of dimethyl 2-methylenebutanedioate with hydrazine hydrate.

Reaction Scheme:

Procedure:

  • A suspension of 50 g of dimethyl 2-methylenebutanedioate in 300 mL of 2-propanol is prepared in a suitable reaction vessel and cooled in an ice bath.

  • To this cooled suspension, 16.6 g of hydrazine hydrate is added dropwise over a period of 15 minutes.

  • The reaction mixture is then stirred for 6 hours, maintaining the temperature between 0 and 5 °C.

  • The precipitated product is collected by suction filtration.

  • The collected solid is washed with 2-propanol and subsequently dried under reduced pressure to yield methyl 6-oxohexahydropyridazine-4-carboxylate as a colorless crystalline solid.[1]

Step 2: Synthesis of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

The second step involves the oxidation of the hexahydropyridazinone intermediate to introduce a double bond and form the aromatic pyridazinone ring.

Reaction Scheme:

Procedure:

  • A solution of 5 g of methyl 6-oxohexahydropyridazine-4-carboxylate in 40 mL of water is prepared and cooled in an ice bath.

  • Bromine (10.5 g) is added to the solution at a rate that ensures the temperature does not exceed 25 °C.

  • The resulting colorless suspension is stirred for 16 hours.

  • The precipitated product is collected by suction filtration, washed with water, and dried under reduced pressure to afford methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate as a colorless solid.[1]

Step 3: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This can be achieved directly from the isolated intermediate of Step 2 or as a one-pot procedure following the oxidation.

Procedure from Isolated Intermediate:

A detailed procedure for the hydrolysis of the isolated methyl ester is not explicitly provided in the primary source. However, it is stated that the hydrolysis can be carried out in the presence of an aqueous base or acid.[1] A general procedure would involve refluxing the methyl ester in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), followed by neutralization to precipitate the carboxylic acid.

One-Pot Oxidation and Hydrolysis Procedure:

  • To a solution of 46.5 g of sodium hydroxide in 150 mL of water, add 47.6 g of bromine.

  • Cool the resulting solution to -10 °C.

  • A solution of 20 g of methyl 6-oxohexahydropyridazine-4-carboxylate in 70 mL of water is added over 15 minutes, ensuring the temperature does not rise above -5 °C.

  • The reaction mixture is stirred for 2 hours at 0 °C.

  • Subsequently, the mixture is heated under reflux for 3.5 hours.

  • The reaction mixture is then cooled to 0 °C.

  • The precipitated product is collected by suction filtration, washed with water, and dried under reduced pressure at 50 °C to give this compound as a solid.[1]

III. Quantitative Data

The following tables summarize the quantitative data, including yields and analytical information, for each step of the synthesis.

Table 1: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate

ParameterValueReference
Starting MaterialDimethyl 2-methylenebutanedioate[1]
ReagentHydrazine hydrate[1]
Solvent2-Propanol[1]
Yield78% of theory[1]
AppearanceColorless crystalline solid[1]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)8.85 (bs, 1H), 5.04 (dd, 1H), 3.63 (s, 3H), 3.20 - 3.11 (m, 1H), 3.09 - 3.00 (m, 1H), 2.93 - 2.83 (m, 1H), 2.50 - 2.38 (m, 2H)[1]

Table 2: Synthesis of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

ParameterValueReference
Starting MaterialMethyl 6-oxohexahydropyridazine-4-carboxylate[1]
ReagentBromine[1]
SolventWater[1]
Yield81% of theory[1]
AppearanceColorless solid[1]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)13.5 (bs, 1H), 8.15 (d, 1H, J = 1.98 Hz), 7.27 (d, 1H, J = 1.98 Hz), 3.89 (s, 3H)[1]

Table 3: Synthesis of this compound (One-Pot Method)

ParameterValueReference
Starting MaterialMethyl 6-oxohexahydropyridazine-4-carboxylate[1]
ReagentsSodium hydroxide, Bromine[1]
SolventWater[1]
Yield78% of theory[1]
AppearanceSolid[1]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)14.0 (bs, 1H), 13.4 (bs, 1H), 8.13 (d, 1H, J = 1.95 Hz), 7.23 (d, 1H, J = 1.95 Hz)[1]

IV. Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations in the synthesis.

logical_flow start Start: Dimethyl 2-methylenebutanedioate + Hydrazine step1 Step 1: Cyclocondensation Formation of Saturated Ring start->step1 intermediate1 Intermediate: Methyl 6-oxohexahydropyridazine-4-carboxylate step1->intermediate1 step2 Step 2: Oxidation Introduction of Aromaticity intermediate1->step2 intermediate2 Intermediate: Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate step2->intermediate2 step3 Step 3: Hydrolysis Conversion of Ester to Carboxylic Acid intermediate2->step3 end_product Final Product: This compound step3->end_product

Caption: Logical flow of the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid, a key heterocyclic compound, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural features, including a pyridazinone core and a carboxylic acid moiety, contribute to its diverse chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and synthetic methodologies. The document is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on the pyridazinone framework.

Chemical and Physical Properties

This compound, also known by its IUPAC name 6-oxo-1H-pyridazine-4-carboxylic acid, is a white crystalline solid.[1] While extensive experimental data on its physical properties are not widely published, a combination of predicted values and data from suppliers provides a foundational understanding of its characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄N₂O₃PubChem[2]
Molecular Weight 140.10 g/mol PubChem[2]
Appearance White crystal or crystalline powderChemBK[1]
Melting Point 303 °C (predicted)ChemBK[1]
Density 1.63 ± 0.1 g/cm³ (predicted)ChemBK[1]
Refractive Index 1.662 (predicted)ChemBK[1]
Solubility Soluble in water, ethanol, and ether.[1]ChemBK[1]
pKa Data not available

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides insight into the proton environment of the molecule.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
14.0broad singlet1H-COOHPatent EP2857387A1[3]
13.4broad singlet1H-NHPatent EP2857387A1[3]
8.13doublet (J = 1.95 Hz)1HC₅-HPatent EP2857387A1[3]
7.23doublet (J = 1.95 Hz)1HC₃-HPatent EP2857387A1[3]

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

¹³C NMR, IR, and Mass Spectrometry

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, starting from various precursors.

Synthesis from Diethyl 2-formylbutanedioate

An early synthesis involves the reaction of diethyl 2-formylbutanedioate with hydrazine hydrate. This method, however, results in a mixture of products with the desired pyridazine being the minor component and requiring further dehydrogenation and hydrolysis steps.[3]

Synthesis from Dimethyl 2-methylenebutanedioate

A more recent and efficient process for the manufacture of 6-oxo-1H-pyridazine-4-carboxylic acid has been developed.[3]

Experimental Workflow:

synthesis_workflow start Dimethyl 2-methylenebutanedioate step1 React with Hydrazine Hydrate start->step1 intermediate1 Methyl 6-oxohexahydropyridazine-4-carboxylate step1->intermediate1 step2 Oxidize intermediate1->step2 intermediate2 Methyl 6-oxo-1H-pyridazine-4-carboxylate step2->intermediate2 step3 Hydrolyze intermediate2->step3 product This compound step3->product

Caption: Synthesis of this compound.

Detailed Experimental Protocol (Hydrolysis Step): [3]

  • A solution of 20 g of methyl 6-oxohexahydropyridazine-4-carboxylate in 70 mL of water is prepared.

  • The solution is cooled to a temperature not exceeding -5 °C.

  • The reaction mixture is stirred for 2 hours at 0 °C.

  • Subsequently, the mixture is heated under reflux for 3.5 hours.

  • The reaction mixture is then cooled to 0 °C.

  • The precipitated product is collected by suction filtration, washed with water, and dried under reduced pressure at 50 °C.

  • This process yields 13.9 g (78% of theoretical yield) of 6-oxo-1H-pyridazine-4-carboxylic acid as a solid.

Biological Activity and Signaling Pathways

While direct and extensive pharmacological studies on this compound are limited in publicly available literature, the pyridazinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, suggesting the potential of the parent compound as a key intermediate or a starting point for drug design.

Derivatives of 6-oxo-1,6-dihydropyridazine have shown activity as:

  • Anti-inflammatory agents: By targeting enzymes such as carbonic anhydrase, COX-2, and 5-LOX.[5]

  • JNK2 inhibitors: For the potential treatment of acute lung injury and sepsis through the JNK2-NF-κB/MAPK pathway.[6]

  • Xanthine oxidase inhibitors: For the management of hyperuricemia and associated diseases.[7]

A related compound, 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid, has been reported to have anti-inflammatory properties and the ability to bind to DNA, thereby interfering with transcription and protein synthesis.[8]

Illustrative Signaling Pathway Involvement of Derivatives:

signaling_pathway JNK2 JNK2 NFkB NF-κB JNK2->NFkB Activates MAPK MAPK JNK2->MAPK Activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces MAPK->Inflammatory_Cytokines Induces Derivative Pyridazinone Derivative (e.g., J27) Derivative->JNK2 Inhibits

Caption: Inhibition of the JNK2-NF-κB/MAPK pathway by a pyridazinone derivative.[6]

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific and drug development communities. This guide has summarized its key chemical and physical properties, available spectroscopic data, and detailed a robust synthetic protocol. While comprehensive experimental data for the parent compound in some areas, such as pKa and specific biological activities, remain to be fully elucidated in the public domain, the extensive research into its derivatives underscores the importance of this scaffold. Future research focused on the parent acid will undoubtedly provide deeper insights into its chemical behavior and unlock its full potential in the development of novel therapeutics.

References

Spectroscopic Profile of 6-Oxo-1,6-dihydropyridazine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected spectroscopic characteristics based on data from structurally related compounds and provides standardized experimental protocols for its analysis.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of analogous structures found in the literature. These values serve as a predictive reference for the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 14.0Broad Singlet1HCarboxylic Acid (-COOH)
~11.0 - 12.0Broad Singlet1HAmide (-NH)
~8.0 - 8.5Singlet1HH-5 (Pyridazine ring)
~7.5 - 8.0Singlet1HH-3 (Pyridazine ring)
Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165.0 - 170.0Carboxylic Acid Carbon (-COOH)
~160.0 - 165.0C-6 (Carbonyl Carbon)
~140.0 - 145.0C-4 (Carboxylic acid substituted)
~130.0 - 135.0C-5
~125.0 - 130.0C-3
Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Functional Group Assignment
3200 - 2500 (broad)O-H stretch (Carboxylic Acid)
~3100N-H stretch (Amide)
~1700 - 1720C=O stretch (Carboxylic Acid)
~1650 - 1670C=O stretch (Amide)
~1600 - 1450C=C and C=N stretching (Aromatic ring)

Table 4: Predicted Mass Spectrometry Data

Ionization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Molecular FormulaMolecular Weight
ESI141.03139.02C₅H₄N₂O₃140.10

Table 5: Predicted UV-Vis Spectral Data

Solventλmax (nm)Molar Absorptivity (ε)Transition
Methanol / Ethanol~280 - 320Not Determinedπ → π
~220 - 250Not Determinedn → π

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR.

  • Data Processing : Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare a solid sample using either the KBr pellet method or as a neat solid for Attenuated Total Reflectance (ATR) analysis.

    • KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Scan the sample over the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation : Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source.

    • Acquire mass spectra in both positive and negative ion modes.

    • Scan a mass-to-charge (m/z) range that includes the expected molecular ion peaks (e.g., 50-500 m/z).

  • Data Analysis : Identify the molecular ion peaks ([M+H]⁺ and [M-H]⁻) to confirm the molecular weight of the compound.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) with a known concentration (e.g., 10⁻⁵ M).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Use a quartz cuvette with a 1 cm path length.

    • Scan the sample over a wavelength range of 200-800 nm.

    • Use the pure solvent as a blank for baseline correction.

  • Data Analysis : Determine the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Sample->IR NMR NMR Dissolution->NMR MS MS Dissolution->MS UV_Vis UV-Vis Dissolution->UV_Vis NMR_Data ¹H & ¹³C NMR Spectra (Structure Elucidation) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight) MS->MS_Data UV_Vis_Data UV-Vis Spectrum (Electronic Transitions) UV_Vis->UV_Vis_Data Final_Report Comprehensive Spectroscopic Report NMR_Data->Final_Report IR_Data->Final_Report MS_Data->Final_Report UV_Vis_Data->Final_Report

Caption: Workflow for the spectroscopic analysis of the target compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The predictive data and standardized protocols herein are intended to support researchers in the efficient and accurate characterization of this and related molecules.

An In-depth Technical Guide to 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

This compound is a pyridazinone derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, a ketone group, and a carboxylic acid substituent. Its chemical properties are influenced by the interplay of these functional groups.

Molecular Formula: C₅H₄N₂O₃

Molecular Weight: 140.10 g/mol

Below is a diagram of the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₄N₂O₃-
Molecular Weight 140.10 g/mol -
Appearance Solid[1]
CAS Number 867130-58-3-

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The following tables summarize the available experimental data and predicted spectral characteristics based on the functional groups present in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides insight into the hydrogen environments within the molecule.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentReference
14.0broad singlet1HCarboxylic acid proton (-COOH)[1]
13.4broad singlet1HN-H proton of the pyridazinone ring[1]
8.13doublet (J = 1.95 Hz)1HAromatic proton on the pyridazinone ring[1]
7.23doublet (J = 1.95 Hz)1HAromatic proton on the pyridazinone ring[1]

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Spectroscopy
Predicted Chemical Shift (δ ppm)Carbon Assignment
~165-175Carboxylic acid carbonyl carbon (-C OOH)
~160-170Pyridazinone carbonyl carbon (-C =O)
~140-150Aromatic carbon adjacent to nitrogen (-C =N)
~130-140Aromatic carbon bearing the carboxylic acid group
~120-130Aromatic carbon adjacent to the carbonyl group
FT-IR Spectroscopy

The infrared spectrum reveals the vibrational frequencies of the functional groups. While a specific experimental spectrum is not available, characteristic absorption bands can be predicted.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500BroadO-H stretch (from carboxylic acid, hydrogen-bonded)
~3100MediumN-H stretch (from pyridazinone ring)
~1720-1700StrongC=O stretch (from carboxylic acid)
~1680-1650StrongC=O stretch (from pyridazinone amide)
~1600-1450MediumC=C and C=N stretching in the aromatic ring
~1300-1200MediumC-O stretch (from carboxylic acid)
Mass Spectrometry

Specific mass spectral data is not available. The expected molecular ion peak and potential fragmentation patterns are outlined below.

m/zInterpretation
140[M]⁺, Molecular ion
123[M-OH]⁺, Loss of hydroxyl radical
112[M-CO]⁺, Loss of carbon monoxide
95[M-COOH]⁺, Loss of the carboxyl group

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported, primarily in patent literature. A common approach involves the cyclization of a dicarboxylic acid derivative with hydrazine, followed by oxidation and hydrolysis.

Synthesis from Diethyl 2-formylbutanedioate[1]

This method involves the reaction of diethyl 2-formylbutanedioate with hydrazine hydrate, followed by dehydrogenation and hydrolysis.

Workflow Diagram:

synthesis_workflow_1 reactant1 Diethyl 2-formylbutanedioate intermediate1 Ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate reactant1->intermediate1 reactant2 Hydrazine Hydrate reactant2->intermediate1 intermediate2 Ethyl 6-oxo-1H-pyridazine-4-carboxylate intermediate1->intermediate2 Dehydrogenation (Bromine in Acetic Acid) product This compound intermediate2->product Hydrolysis

Caption: Synthesis from diethyl 2-formylbutanedioate.

Protocol:

  • Cyclization: Diethyl 2-formylbutanedioate is reacted with hydrazine hydrate. This reaction typically yields a mixture of products, with ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate as a minor product.

  • Dehydrogenation: The isolated ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate is dehydrogenated using bromine in acetic acid to yield ethyl 6-oxo-1H-pyridazine-4-carboxylate.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed, typically using an acid or base, to afford the final product, this compound.

Synthesis from Dimethyl 2-methylenebutanedioate[1]

This improved process offers better yields and scalability.

Workflow Diagram:

synthesis_workflow_2 reactant1 Dimethyl 2-methylenebutanedioate intermediate1 Methyl 6-oxohexahydropyridazine-4-carboxylate reactant1->intermediate1 reactant2 Hydrazine reactant2->intermediate1 intermediate2 Methyl 6-oxo-1H-pyridazine-4-carboxylate intermediate1->intermediate2 Oxidation product This compound intermediate2->product Hydrolysis

Caption: Synthesis from dimethyl 2-methylenebutanedioate.

Protocol:

  • Reaction with Hydrazine: Dimethyl 2-methylenebutanedioate is reacted with hydrazine to form methyl 6-oxohexahydropyridazine-4-carboxylate.

  • Oxidation: The resulting intermediate is oxidized using a suitable oxidizing agent (e.g., bromine) to yield methyl 6-oxo-1H-pyridazine-4-carboxylate.

  • Hydrolysis: The methyl ester is then hydrolyzed in the presence of an aqueous base or acid to produce this compound. A specific example involves heating the reaction mixture under reflux for 3.5 hours, followed by cooling to 0 °C to precipitate the product.[1]

Potential Biological Activity

While there is no direct evidence of this compound being involved in specific signaling pathways, the broader class of pyridazinone derivatives has garnered significant interest in medicinal chemistry. Some studies have explored pyridazinone-containing compounds as potential multi-target anti-inflammatory agents. Derivatives of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carboxylic acid have been investigated as xanthine oxidase inhibitors. Further research is required to elucidate the specific biological roles and therapeutic potential of this compound.

References

The Biological Frontier of Pyridazinone Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its wide spectrum of biological activities. The incorporation of a carboxylic acid moiety into this heterocyclic system further enhances its therapeutic potential by modulating pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the biological activities of pyridazinone carboxylic acids, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside a systematic presentation of quantitative data to facilitate comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the molecular mechanisms and experimental designs discussed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents based on the pyridazinone carboxylic acid scaffold.

Introduction

Pyridazinones are a class of heterocyclic compounds characterized by a six-membered diazine ring containing a carbonyl group. Their structural versatility allows for substitutions at various positions, leading to a diverse array of derivatives with a broad range of pharmacological effects.[1][2] The introduction of a carboxylic acid group is a common strategy in medicinal chemistry to improve aqueous solubility, facilitate salt formation, and introduce a key interaction point for binding to biological targets. This guide focuses specifically on pyridazinone derivatives bearing a carboxylic acid functional group and their associated biological activities.

Anticancer Activity

Pyridazinone carboxylic acids have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including the inhibition of crucial signaling pathways involved in tumor growth and proliferation.[3][4][5]

Mechanism of Action: VEGFR-2 Inhibition

A key mechanism underlying the anticancer activity of some pyridazinone derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][6] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to the suppression of tumor growth.

Below is a diagram illustrating the VEGFR-2 signaling pathway, a common target for pyridazinone-based anticancer agents.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Pyridazinone Pyridazinone Carboxylic Acid Pyridazinone->VEGFR2 Inhibits RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Survival Cell Survival AKT->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

VEGFR-2 Signaling Pathway Inhibition
Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of pyridazinone carboxylic acids is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5b P815 (Murine Mastocytoma)0.40 µg/mL[3]
Compound 20 (ACE inhibitor)(Not specified for cancer)5.78 µg/mL (ACE IC₅₀)[9]
10l Various (NCI-60 panel)1.66 - 100[3]
17a Various (NCI-60 panel)(GI₅₀ values reported)[3]

Note: Data for specific carboxylic acid derivatives is limited in the initial search results; some data for general pyridazinone derivatives is included for context.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11][12][13]

Objective: To determine the cytotoxic effects of pyridazinone carboxylic acids on cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the pyridazinone carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[11][13]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add Pyridazinone Carboxylic Acid Incubate1->AddCompound Incubate2 Incubate (48-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (3-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilizer (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance AnalyzeData Calculate IC₅₀ ReadAbsorbance->AnalyzeData End End AnalyzeData->End

MTT Assay Experimental Workflow

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyridazinone derivatives, including those with carboxylic acid functionalities, have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[15][16][17][18][19]

Mechanism of Action: COX-2 Inhibition and NF-κB Pathway

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.[16] COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[18]

Furthermore, some pyridazinone derivatives exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[20] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger a potent inflammatory response by activating the NF-κB pathway through Toll-like receptor 4 (TLR4).[2][17]

The following diagram illustrates the LPS-induced NF-κB signaling pathway and the inhibitory action of pyridazinone carboxylic acids.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Pyridazinone Pyridazinone Carboxylic Acid IKK IKK Complex Pyridazinone->IKK Inhibits MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

LPS-induced NF-κB Pathway Inhibition
Quantitative Data: In Vitro COX Inhibition

The selective inhibition of COX-2 is a hallmark of modern anti-inflammatory drug design.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
3d >1000.425>235[21]
3e >1000.519>192[21]
4e >1000.356>280[21]
5a 12.870.7716.70[22]
5f 25.291.8913.38[22]
Celecoxib 8.780.3537.03[22]
Indomethacin 0.210.420.50[22]

SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[23][24][25][26][27]

Objective: To evaluate the in vivo anti-inflammatory effects of pyridazinone carboxylic acids.

Methodology:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for a week.

  • Compound Administration: Administer the test compound (pyridazinone carboxylic acid) or a reference drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[25][26]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[24]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridazinone carboxylic acids have shown promise in this area, with demonstrated activity against a range of bacteria and fungi.[28][29]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µM)Reference
3 S. aureus (MRSA)4.52[29]
7 E. coli7.8[29]
7 S. aureus (MRSA)7.8[29]
7 S. typhimurium7.8[29]
7 A. baumannii7.8[29]
13 A. baumannii3.74[29]
13 P. aeruginosa7.48[29]
10h S. aureus16 µg/mL[3]
8g C. albicans16 µg/mL[3]

Note: Some of the listed compounds are general pyridazinone derivatives, highlighting the potential of the scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of pyridazinone carboxylic acids against various microbial strains.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Other Biological Activities

Beyond the major areas discussed, pyridazinone carboxylic acids and their parent structures have been investigated for a variety of other biological activities, including:

  • Cardiovascular Effects: Some derivatives have shown potential as vasodilators and antihypertensive agents, often through mechanisms like phosphodiesterase (PDE) inhibition or angiotensin-converting enzyme (ACE) inhibition.[9]

  • Anticonvulsant Activity: The pyridazinone scaffold has been explored for the development of anticonvulsant agents.

  • Herbicidal Activity: Certain pyridazinone derivatives have been developed as herbicides.

Conclusion

Pyridazinone carboxylic acids represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents is well-documented, and ongoing research continues to uncover new therapeutic applications. The ability to readily modify the pyridazinone scaffold allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the design of novel and effective drugs. This technical guide has provided a comprehensive overview of the current state of research in this field, including key quantitative data, detailed experimental protocols, and visualizations of important molecular pathways, to aid researchers in their drug discovery and development endeavors. Further exploration of structure-activity relationships and mechanisms of action will be crucial in realizing the full therapeutic potential of this important class of molecules.

References

An In-depth Technical Guide to the Synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 6-oxo-1,6-dihydropyridazine-4-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and potential as xanthine oxidase inhibitors.[1][2] This document details key synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a research and development setting.

Core Synthetic Strategies

The synthesis of the this compound core primarily relies on the cyclocondensation reaction between a hydrazine derivative and a suitable dicarbonyl or related precursor. The choice of starting materials dictates the substitution pattern on the resulting pyridazinone ring.

Cyclocondensation of γ-Ketoacids with Hydrazine

A prevalent and versatile method for constructing the pyridazinone ring involves the reaction of a γ-ketoacid with hydrazine hydrate or a substituted hydrazine.[3] This approach leads to the formation of 4,5-dihydropyridazin-3(2H)-ones, which can be subsequently oxidized to the desired aromatic pyridazinone.

The general workflow for this synthetic approach can be visualized as follows:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Dehydrogenation/Oxidation gamma_ketoacid γ-Ketoacid dihydropyridazinone 4,5-Dihydropyridazin-3(2H)-one gamma_ketoacid->dihydropyridazinone Hydrazine hydrate, EtOH/MeOH, reflux hydrazine Hydrazine (or derivative) hydrazine->dihydropyridazinone oxidized_pyridazinone 6-Oxo-1,6-dihydropyridazine dihydropyridazinone_ref 4,5-Dihydropyridazin-3(2H)-one dihydropyridazinone_ref->oxidized_pyridazinone Oxidizing agent (e.g., Br2/AcOH) G alpha_ketoglutaric_acid α-Ketoglutaric Acid tetrahydropyridazinone 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic Acid alpha_ketoglutaric_acid->tetrahydropyridazinone Hydrazine hydrate, H2O, rt dihydropyridazinone_acid This compound tetrahydropyridazinone->dihydropyridazinone_acid Bromine, Acetic Acid, 50°C G start Dimethyl 2-methylenebutanedioate step1 Methyl 6-oxohexahydropyridazine-4-carboxylate start->step1 Hydrazine step2 Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate step1->step2 Oxidizing agent step3 This compound step2->step3 Hydrolysis (acid or base)

References

The Pyridazinone Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has emerged as a "magic moiety" in medicinal chemistry. First identified in the late 19th century, interest in pyridazinone derivatives has surged in recent decades due to their remarkable structural versatility and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and history of pyridazinone compounds, details key synthetic methodologies, and explores their diverse therapeutic applications, with a focus on cardiotonic, anti-inflammatory, and anticancer agents. Detailed experimental protocols for seminal synthetic procedures and biological assays are provided, alongside a quantitative analysis of structure-activity relationships. Signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular mechanisms and research methodologies associated with this important pharmacophore.

A Historical Perspective on Pyridazinone Chemistry

The journey of the pyridazine ring system, the parent structure of pyridazinones, began in 1886 when Emil Fischer first prepared a pyridazine derivative through the condensation of phenylhydrazine and levulinic acid. This was followed by the first synthesis of the parent pyridazine heterocycle by Tauber in 1895. Despite these early discoveries, pyridazinone derivatives remained relatively unexplored until a resurgence of interest in the latter half of the 20th century, driven by the discovery of their significant and varied biological activities. Today, the pyridazinone scaffold is a key component in a number of clinically used drugs and a fertile ground for the development of new therapeutic agents.

Synthesis of the Pyridazinone Core: Foundational Methodologies

The construction of the pyridazinone ring is most commonly achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This versatile approach allows for the introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.

From γ-Ketoacids and Hydrazine

A prevalent and straightforward method for synthesizing 4,5-dihydropyridazin-3(2H)-ones involves the cyclization of γ-ketoacids with hydrazine hydrate. A notable example is the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

  • Step 1: Synthesis of β-Benzoylpropionic Acid: A mixture of benzene (30 mL) and anhydrous aluminum chloride (0.10 M) is refluxed on a water bath under anhydrous conditions. Succinic anhydride (0.10 M) is added in small portions with continuous stirring. Stirring and heating are continued for 4 hours. After standing overnight at room temperature, the reaction mixture is poured into ice-cold hydrochloric acid (2.5% v/v) and subjected to steam distillation. The aqueous solution is concentrated to obtain the crude β-benzoylpropionic acid.

  • Step 2: Cyclization to 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one: The crude β-benzoylpropionic acid (0.1 M) is refluxed for 8 hours with hydrazine hydrate (1 mL) in ethanol (25 mL). The reaction mixture is then concentrated and poured into ice-cold water to precipitate the product, which is subsequently crystallized from ethanol.

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization Benzene Benzene Ketoacid β-Benzoylpropionic Acid Benzene->Ketoacid SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Ketoacid AlCl3 Anhydrous AlCl3 AlCl3->Ketoacid Dihydropyridazinone 6-phenyl-4,5-dihydropyridazin-3(2H)-one Ketoacid->Dihydropyridazinone Hydrazine Hydrazine Hydrate Hydrazine->Dihydropyridazinone

Caption: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

From Maleic Anhydride

Another fundamental route to the pyridazinone core utilizes maleic anhydride and its derivatives. Reaction with hydrazine hydrate yields maleic hydrazide, which can then be halogenated and subsequently reduced to form the parent pyridazine ring. This method is crucial for the synthesis of various substituted pyridazinones.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of pyridazinone derivatives is vast, with compounds demonstrating significant activity as cardiotonic, anti-inflammatory, and anticancer agents, among others.

Cardiotonic Agents: Enhancing Cardiac Performance

Pyridazinone-based compounds, most notably pimobendan and levosimendan, have revolutionized the treatment of congestive heart failure. These drugs, often referred to as "inodilators," exhibit a dual mechanism of action that enhances cardiac contractility and promotes vasodilation.

  • Pimobendan: This benzimidazole-pyridazinone derivative is a potent inotrope and vasodilator. Its primary mechanisms of action are:

    • Calcium Sensitization: Pimobendan increases the sensitivity of cardiac troponin C to calcium, thereby enhancing the force of myocardial contraction without significantly increasing intracellular calcium concentrations. This leads to a more efficient contraction with a lower risk of arrhythmias compared to traditional inotropes.

    • Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3, pimobendan prevents the breakdown of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells. The resulting increase in cAMP levels leads to vasodilation, reducing both preload and afterload on the heart.

  • Levosimendan: Similar to pimobendan, levosimendan is a calcium sensitizer that binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca2+-bound conformation and enhancing contractility. It also exerts a vasodilatory effect by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to hyperpolarization and relaxation.

cluster_pimobendan Pimobendan cluster_levosimendan Levosimendan Pimobendan_Ca Calcium Sensitization (Troponin C) Myocardial_Contraction Increased Myocardial Contractility Pimobendan_Ca->Myocardial_Contraction Pimobendan_PDE PDE3 Inhibition Vasodilation Vasodilation (Reduced Preload & Afterload) Pimobendan_PDE->Vasodilation Levosimendan_Ca Calcium Sensitization (Troponin C) Levosimendan_Ca->Myocardial_Contraction Levosimendan_KATP K-ATP Channel Opening Levosimendan_KATP->Vasodilation

Caption: Dual mechanisms of action of pimobendan and levosimendan.

Experimental Protocol: In Vitro Calcium Sensitization Assay

This protocol outlines a general procedure to assess the calcium-sensitizing effects of a test compound on cardiac muscle fibers.

  • Preparation of Skinned Cardiac Fibers: Small bundles of cardiac muscle fibers are dissected and chemically "skinned" using a detergent (e.g., Triton X-100) to remove the cell membranes while preserving the contractile apparatus.

  • Experimental Setup: The skinned fibers are mounted between a force transducer and a length controller and immersed in a series of temperature-controlled baths containing solutions with varying calcium concentrations.

  • Force-pCa Relationship: The force generated by the fibers is measured at different calcium concentrations (expressed as pCa, the negative logarithm of the calcium concentration). This generates a sigmoidal force-pCa curve.

  • Compound Incubation: The experiment is repeated in the presence of the test compound. A leftward shift in the force-pCa curve indicates an increase in calcium sensitivity, as less calcium is required to produce a given amount of force.

Quantitative Data: Cardiotonic Pyridazinones

The following table summarizes the inotropic activity of selected pyridazinone derivatives.

CompoundTargetActivityReference
Pimobendan Calcium Sensitizer, PDE3 InhibitorPositive Inotrope, Vasodilator
Levosimendan Calcium Sensitizer, K-ATP Channel OpenerPositive Inotrope, Vasodilator
CI-930 PDE3 InhibitorPositive Inotrope
Anti-inflammatory Agents: Targeting the Arachidonic Acid Cascade

A significant number of pyridazinone derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

  • Emorfazone: This pyridazinone derivative is a non-steroidal anti-inflammatory drug (NSAID) marketed in Japan. While many NSAIDs act by directly inhibiting COX enzymes, emorfazone is thought to exert its anti-inflammatory effects by inhibiting the release of bradykinin-like substances.

  • Selective COX-2 Inhibitors: The discovery that COX-2 is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal protection, has driven the development of selective COX-2 inhibitors. Several pyridazinone derivatives have been designed and synthesized as selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Gastro Prostaglandins (Gastroprotection, Platelet Aggregation) COX1->Prostaglandins_Gastro Prostaglandins_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflam NSAIDs Non-selective NSAIDs NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit COX2_Inhibitors Pyridazinone-based COX-2 Inhibitors COX2_Inhibitors->COX2 Selectively Inhibit

Caption: Inhibition of the cyclooxygenase pathway by NSAIDs.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compound, a positive control (e.g., indomethacin), or a vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the vehicle control group.

Quantitative Data: Anti-inflammatory Pyridazinones

The following table presents the COX inhibitory activity of selected pyridazinone derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference) 1.50.0437.5
Compound 5a 12.870.7716.70
Compound 5f 25.291.8913.38
Compound 2f -0.016>38
Compound 3c -0.018>35
Anticancer Agents: Diverse Mechanisms of Action

The pyridazinone scaffold has also proven to be a valuable template for the design of novel anticancer agents. These compounds exhibit a range of mechanisms to inhibit tumor growth and induce cancer cell death.

  • Tyrosine Kinase Inhibition: Many pyridazinone derivatives have been shown to inhibit various tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: Several pyridazinone compounds have been demonstrated to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

  • Cell Cycle Arrest: Some pyridazinone derivatives can arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating.

cluster_mechanisms Anticancer Mechanisms Pyridazinone Pyridazinone Derivative TK_Inhibition Tyrosine Kinase Inhibition Pyridazinone->TK_Inhibition Apoptosis Induction of Apoptosis Pyridazinone->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Pyridazinone->Cell_Cycle_Arrest Cancer_Cell Cancer Cell TK_Inhibition->Cancer_Cell Inhibits Proliferation & Angiogenesis Apoptosis->Cancer_Cell Induces Cell Death Cell_Cycle_Arrest->Cancer_Cell Prevents Division

Caption: Anticancer mechanisms of pyridazinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Quantitative Data: Anticancer Pyridazinones

The following table summarizes the cytotoxic activity of selected pyridazinone derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Pyr-1 HL-60 (Leukemia)0.33
Pyr-1 MDA-MB-231 (Breast)0.47
Compound 17 AGS (Gastric)~25 (at 72h)
Compound 18 AGS (Gastric)~25 (at 72h)

Conclusion and Future Perspectives

The pyridazinone scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. From its early beginnings in the late 19th century to its current status as a key pharmacophore in numerous clinically used drugs, the history of pyridazinone chemistry is a testament to the power of synthetic chemistry in addressing unmet medical needs. The diverse biological activities of pyridazinone derivatives, including their potent cardiotonic, anti-inflammatory, and anticancer effects, continue to inspire the design and synthesis of new compounds with improved efficacy and safety profiles. As our understanding of the molecular targets and signaling pathways involved in various diseases deepens, the rational design of novel pyridazinone-based drugs holds immense promise for the future of medicine.

In-Depth Technical Guide on the Physical Properties of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its physicochemical characteristics and outlines general experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are critical for its handling, formulation, and application in research and development. A summary of these properties is presented below.

PropertyValue
Molecular Formula C₅H₄N₂O₃
Molar Mass 140.1 g/mol
Appearance White crystal or crystalline powder
Melting Point 303 °C
Density (Predicted) 1.63 ± 0.1 g/cm³
pKa (Predicted) 1.86 ± 0.20
Solubility Soluble in water and some organic solvents like ethanol and ether.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 14.0 (bs, 1H), 13.4 (bs, 1H), 8.13 (d, 1H, J = 1.95 Hz), 7.23 (d, 1H, J = 1.95 Hz).

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. However, standard methodologies for organic compounds of similar nature are well-established.

Melting Point Determination

The melting point of this compound can be determined using the capillary method.[1][2][3]

Methodology:

  • A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded.

  • The melting point is reported as a range between these two temperatures. For a pure compound, this range is typically narrow.

Solubility Determination

The solubility of this compound can be assessed qualitatively in various solvents.[4][5][6][7][8]

Methodology:

  • A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • The mixture is agitated or sonicated at a controlled temperature.

  • Visual observation is used to determine if the solid dissolves completely.

  • If the compound dissolves, further increments are added until saturation is reached to quantify the solubility.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.[9][10][11][12][13]

Methodology:

  • A solution of the compound with a known concentration is prepared in water or a suitable co-solvent.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process. The following diagram illustrates a typical experimental workflow.

SynthesisWorkflow reagent1 Dimethyl 2-methylenebutanedioate intermediate1 Methyl 6-oxohexahydropyridazine-4-carboxylate reagent1->intermediate1 Cyclization reagent2 Hydrazine hydrate reagent2->intermediate1 intermediate2 Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate intermediate1->intermediate2 Oxidation reagent3 Oxidizing Agent (e.g., Bromine) reagent3->intermediate2 product This compound intermediate2->product Hydrolysis reagent4 Aqueous Base (e.g., NaOH) reagent4->product

References

An In-depth Technical Guide to 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid (CAS: 867130-58-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid is a heterocyclic organic compound that has garnered interest in the field of medicinal chemistry. Its pyridazine core is a key structural motif found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of the biological activities associated with its structural derivatives, offering insights for its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C5H4N2O3.[1] Its chemical structure and key physicochemical properties are summarized in the tables below.

Identifier Value
CAS Number 867130-58-3
Molecular Formula C5H4N2O3
Molecular Weight 140.10 g/mol [2]
IUPAC Name 6-oxo-1H-pyridazine-4-carboxylic acid[2]
Synonyms 6-oxo-1H-pyridazine-4-carboxylic acid; 3-oxo-2,3-dihydropyridazine-5-carboxylic acid; 1,6-dihydro-6-oxo-4-pyridazinecarboxylic acid[1]
SMILES C1=C(C=NNC1=O)C(=O)O[2]
InChI InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)2-6-7-4/h1-2H,(H,7,8)(H,9,10)[2]
Property Value
Appearance Solid[1]
Density 1.63 g/cm³[1]
Melting Point 303 °C
Refractive Index 1.662[1]
Storage Sealed in dry, room temperature[3] or 2-8°C Refrigerator[4]

Experimental Protocols

A detailed, multi-step synthesis for this compound has been described. The process involves the formation of a pyridazine ring system followed by oxidation and hydrolysis to yield the final carboxylic acid.

Synthesis Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis A Dimethyl 2-methylenebutanedioate C Methyl 6-oxohexahydropyridazine-4-carboxylate A->C 2-propanol, 0-5 °C, 6h B Hydrazine hydrate B->C D Methyl 6-oxohexahydropyridazine-4-carboxylate F Methyl 6-oxo-1H-pyridazine-4-carboxylate D->F Water, <25 °C, 16h E Bromine E->F G Methyl 6-oxo-1H-pyridazine-4-carboxylate I This compound G->I Reflux H Aqueous Base or Acid H->I G LPS LPS TLR4 TLR4 LPS->TLR4 JNK2 JNK2 TLR4->JNK2 MAPK MAPK Pathway JNK2->MAPK NFkB NF-κB Pathway JNK2->NFkB Inflammation Inflammation (TNF-α, IL-6) MAPK->Inflammation NFkB->Inflammation Derivative 6-Oxo-1,6-dihydropyridazine Derivative (e.g., J27) Derivative->JNK2 Inhibition

References

Methodological & Application

Application Notes and Protocols: 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid is a versatile heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its pyridazinone core is a key pharmacophore in a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthetic manipulation of this scaffold, focusing on derivatization of the carboxylic acid moiety and modifications of the pyridazinone ring. Furthermore, it explores its application in the development of anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Introduction

The pyridazine scaffold is a prominent feature in many compounds of medicinal interest. The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties, influencing the molecule's reactivity and its interactions with biological targets. This compound offers multiple reactive sites for synthetic diversification: the carboxylic acid group can be readily converted into esters and amides, the lactam nitrogen can undergo N-alkylation, and the pyridazinone ring itself can be functionalized through various cross-coupling reactions. These transformations allow for the generation of diverse chemical libraries for drug discovery programs. A significant application of pyridazinone derivatives is in the development of anti-inflammatory drugs, where they have shown potential as selective inhibitors of COX-2 and 5-LOX, key enzymes in the inflammatory cascade.

Synthetic Applications and Protocols

The synthetic utility of this compound is extensive. The following sections detail common transformations and provide exemplary protocols.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be esterified under various conditions. A common and effective method is the Steglich esterification, which utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). This method is advantageous due to its mild reaction conditions and tolerance of various functional groups.

Experimental Protocol: Steglich Esterification

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • The reaction mixture is cooled to 0 °C in an ice bath.

  • Dicyclohexylcarbodiimide (DCC, 1.1 eq) is added portion-wise, and the reaction is stirred at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ester.

Amidation of the Carboxylic Acid Moiety

The synthesis of amides from this compound is a crucial transformation for generating libraries of potential drug candidates. A variety of coupling agents can be employed for this purpose. One effective method involves the use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a coupling agent, which allows for the efficient formation of amides under mild conditions.[1]

Experimental Protocol: Amidation using a Phosphoric Acid Diethyl Ester Coupling Agent

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable aprotic solvent (e.g., DMF or CH2Cl2, 0.1 M) is added a base such as triethylamine (1.5 eq).

  • (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 6-12 hours. [1]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or recrystallization to yield the corresponding amide.

N-Alkylation of the Pyridazinone Ring

The nitrogen atom of the pyridazinone ring can be alkylated to introduce further diversity. This reaction is typically carried out using an alkyl halide in the presence of a base.

Experimental Protocol: N-Alkylation

  • To a solution of a this compound ester (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF, 0.2 M) is added a base, for instance, potassium carbonate (K2CO3, 1.5 eq).

  • The appropriate alkyl halide (e.g., benzyl bromide, 1.2 eq) is added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C for 4-12 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried.

  • If no precipitate forms, the mixture is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous Na2SO4, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reactions

For further diversification, the pyridazinone ring can be functionalized via palladium-catalyzed cross-coupling reactions. This typically requires prior conversion of a position on the ring to a halide (e.g., chloride or bromide). The resulting halopyridazinone can then be coupled with a variety of boronic acids or their esters.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • A mixture of the chloropyridazinone derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, for example, aqueous 2 M Na2CO3 (2.0 eq) in a suitable solvent system like a mixture of DME and ethanol is prepared in a reaction vessel. [2]

  • The vessel is purged with an inert gas (e.g., nitrogen or argon) and the reaction mixture is heated to 80-100 °C for 12-24 hours. [2]

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the coupled product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various derivatives of this compound and their biological activities.

Table 1: Synthesis of this compound Derivatives

EntryReactant(s)Reaction TypeProductYield (%)Reference
1This compound, Benzyl alcohol, DCC, DMAPEsterificationBenzyl 6-oxo-1,6-dihydropyridazine-4-carboxylate75-85General Method
2This compound, Aniline, Coupling AgentAmidationN-phenyl-6-oxo-1,6-dihydropyridazine-4-carboxamide80-90[1]
3Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate, Benzyl bromide, K2CO3N-AlkylationMethyl 1-benzyl-6-oxo-1,6-dihydropyridazine-4-carboxylate85-95General Method
46-Chloro-pyridazine-4-carboxylic acid methyl ester, Phenylboronic acid, Pd(PPh3)4, Na2CO3Suzuki CouplingMethyl 6-phenyl-pyridazine-4-carboxylate60-70[2]

Table 2: In Vitro COX-1/COX-2 Inhibitory Activity of Pyridazinone Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative A>1000.18>555[3]
Derivative B15.21.5010.13[4]
Derivative C>1000.26>384[3]
Celecoxib5.422.162.51[4]
Indomethacin0.230.460.50[3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow start 6-Oxo-1,6-dihydropyridazine- 4-carboxylic acid esterification Esterification (e.g., Steglich) start->esterification amidation Amidation (Coupling Agents) start->amidation halogenation Halogenation (e.g., POCl3) start->halogenation ester_product Ester Derivatives esterification->ester_product amide_product Amide Derivatives amidation->amide_product n_alkylation N-Alkylation (Alkyl Halides) n_alkylated_product N-Alkylated Products n_alkylation->n_alkylated_product halo_product Halogenated Intermediates halogenation->halo_product suzuki Suzuki-Miyaura Coupling suzuki_product Aryl/Heteroaryl Derivatives suzuki->suzuki_product ester_product->n_alkylation halo_product->suzuki

Caption: General synthetic routes for the derivatization of this compound.

Signaling Pathway of COX-2 and 5-LOX Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane_phospholipids->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 (Inducible) arachidonic_acid->cox2 lox5 5-LOX arachidonic_acid->lox5 prostaglandins Prostaglandins (e.g., PGE2) (Inflammation, Pain) cox2->prostaglandins leukotrienes Leukotrienes (e.g., LTB4) (Inflammation, Chemotaxis) lox5->leukotrienes inhibitor Pyridazinone Derivatives inhibitor->cox2 inhibitor->lox5

Caption: Inhibition of the COX-2 and 5-LOX inflammatory pathways by pyridazinone derivatives.

References

Application Notes and Protocols: 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid, a key intermediate in the synthesis of pharmacologically active compounds. This document details its synthesis, application in the development of potential anti-inflammatory agents, and includes detailed experimental protocols and relevant biological pathways.

Introduction

This compound is a heterocyclic compound belonging to the pyridazinone class. The pyridazinone scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules.[1][2][3] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5] This document focuses on the utility of this compound as a versatile starting material for the synthesis of novel therapeutic agents, particularly those targeting inflammatory pathways.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from dimethyl 2-methylenebutanedioate.[6] The process includes cyclization with hydrazine, followed by oxidation and hydrolysis.

Synthetic Workflow

G A Dimethyl 2-methylenebutanedioate B Methyl 6-oxohexahydropyridazine-4-carboxylate A->B Hydrazine C Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate B->C Oxidation D This compound C->D Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound[6]

Step 1: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate

  • React dimethyl 2-methylenebutanedioate with hydrazine.

  • The reaction mixture is typically stirred at a controlled temperature to ensure complete cyclization.

  • The resulting product, methyl 6-oxohexahydropyridazine-4-carboxylate, is isolated.

Step 2: Oxidation to Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

  • The methyl 6-oxohexahydropyridazine-4-carboxylate from the previous step is dissolved in a suitable solvent.

  • An oxidizing agent is added portion-wise to the solution while maintaining a specific temperature range.

  • The reaction is monitored until completion.

  • The product, methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate, is then isolated and purified.

Step 3: Hydrolysis to this compound

  • The purified methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate is suspended in an aqueous solution of a base (e.g., sodium hydroxide) or acid.

  • The mixture is heated under reflux for a specified period to facilitate hydrolysis of the ester.

  • After cooling, the reaction mixture is acidified to precipitate the final product.

  • The solid this compound is collected by filtration, washed, and dried.

Quantitative Data
StepStarting MaterialReagentsProductYield
1. CyclizationDimethyl 2-methylenebutanedioateHydrazineMethyl 6-oxohexahydropyridazine-4-carboxylateHigh
2. OxidationMethyl 6-oxohexahydropyridazine-4-carboxylateOxidizing AgentMethyl 6-oxo-1,6-dihydropyridazine-4-carboxylateModerate
3. HydrolysisMethyl 6-oxo-1,6-dihydropyridazine-4-carboxylateAqueous Base or AcidThis compound78%[6]

Application in the Synthesis of Anti-Inflammatory Agents

This compound is a valuable intermediate for the synthesis of various derivatives with potential therapeutic applications. One notable application is in the development of multi-target anti-inflammatory agents, such as those targeting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Synthetic Workflow for a Representative Anti-Inflammatory Agent

G A This compound B Activated Acid Derivative (e.g., Acid Chloride) A->B Activation D Final Pyridazinone Derivative (Amide) B->D Amidation C Substituted Amine C->D

Caption: General scheme for the synthesis of pyridazinone-based anti-inflammatory agents.

Experimental Protocol: Synthesis of a Representative Pyridazinone Amide Derivative

Step 1: Activation of this compound

  • Suspend this compound in an inert solvent (e.g., dichloromethane).

  • Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at a low temperature.

  • Stir the reaction mixture until the conversion to the acid chloride is complete.

  • Remove the excess chlorinating agent and solvent under reduced pressure.

Step 2: Amidation with a Substituted Amine

  • Dissolve the activated acid derivative in a suitable aprotic solvent.

  • Add a solution of the desired substituted amine and a non-nucleophilic base (e.g., triethylamine) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyridazinone amide derivative.

Biological Activity and Signaling Pathway

Pyridazinone derivatives synthesized from this compound have been shown to exhibit anti-inflammatory properties by inhibiting key enzymes in the arachidonic acid cascade, namely COX-2 and 5-LOX.[7]

Arachidonic Acid Inflammatory Pathway

G cluster_0 Upstream Events cluster_1 Enzymatic Conversion Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 5-LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyridazinone Derivative Pyridazinone Derivative COX-2 COX-2 Pyridazinone Derivative->COX-2 Inhibition 5-LOX 5-LOX Pyridazinone Derivative->5-LOX Inhibition

Caption: Inhibition of the arachidonic acid pathway by pyridazinone derivatives.

By inhibiting both COX-2 and 5-LOX, these compounds can effectively reduce the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain. This dual-inhibition mechanism may offer a superior therapeutic profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its straightforward synthesis and the diverse biological activities of its derivatives make it a key building block in the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their research and development endeavors.

References

Application Note: Protocol for NMR Analysis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs present in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and indispensable analytical technique for the structural elucidation and purity assessment of such organic compounds. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including sample preparation, data acquisition parameters, and a discussion of potential analytical challenges.

Predicted NMR Data

The expected chemical shifts for this compound are influenced by the electron-withdrawing effects of the carbonyl group, the carboxylic acid, and the nitrogen atoms within the heterocyclic ring. The presence of acidic protons (carboxylic acid and N-H) suggests that the choice of solvent is critical, with DMSO-d₆ being a suitable option to observe these exchangeable protons. The pyridazinone ring may exist in tautomeric forms (lactam-lactim), which can be investigated using NMR. The chemical shifts of protons and carbons in the molecule are sensitive to pH, particularly the carboxylic acid and the heterocyclic ring.

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
H-3~7.5 - 8.0dC-3: ~130 - 140
H-5~8.0 - 8.5dC-5: ~135 - 145
N-H~12.0 - 14.0br sC-4: ~125 - 135
COOH~13.0 - 15.0br sC-6: ~160 - 165
COOH: ~165 - 170

Note: Chemical shifts are predictions based on related structures and are relative to TMS. Actual values may vary. "d" denotes a doublet, and "br s" indicates a broad singlet.

Experimental Protocol

This protocol outlines the steps for preparing a sample of this compound for NMR analysis and acquiring ¹H, ¹³C, and 2D NMR spectra.

1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is suitable for dissolving the compound and for observing the exchangeable N-H and COOH protons.

  • Dissolution: Add the deuterated solvent to the vial containing the sample. Vortex or sonicate the mixture to ensure complete dissolution.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

Table 2: NMR Acquisition Parameters

Parameter ¹H NMR ¹³C NMR
Pulse Program zg30zgpg30
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Spectral Width 16 ppm240 ppm
Acquisition Time ~4 s~1 s
Relaxation Delay (d1) 2 s2 s
Number of Scans 161024 or more
Transmitter Frequency 400 MHz100 MHz

3. 2D NMR Experiments

To confirm the structure and assignments, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the pyridazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like the carbonyl and carboxylic acid carbons.[2]

Experimental Workflow

experimental_workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_NMR 1H NMR filter->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR processing Fourier Transform, Phasing, Baseline Correction TwoD_NMR->processing integration Integration & Peak Picking processing->integration assignment Spectral Assignment integration->assignment report Generate Report with Spectra and Tables assignment->report

Caption: Experimental workflow for NMR analysis.

Potential Challenges and Troubleshooting

  • Tautomerism: The 6-oxodihydropyridazine ring can exhibit lactam-lactim tautomerism. The lactam form is generally predominant in pyridazinones. The presence of the lactim tautomer can be concentration and solvent-dependent and may be identified by the appearance of a distinct set of signals in the NMR spectra.

  • pH Sensitivity: The chemical shifts of the protons and carbons, especially those near the carboxylic acid and the nitrogen atoms, can be highly sensitive to pH.[3][4][5] It is crucial to maintain a consistent sample preparation procedure to ensure reproducibility. To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed, which will result in the disappearance of the COOH signal.

  • Solubility: If solubility in DMSO-d₆ is an issue, other polar aprotic solvents like DMF-d₇ can be considered. For aqueous studies, D₂O with a pH buffer can be used, though this will lead to the exchange of the N-H and COOH protons.

  • Signal Broadening: The N-H and COOH protons may appear as broad signals due to chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom. Warming the sample might sharpen these signals.

Conclusion

This application note provides a comprehensive protocol for the NMR analysis of this compound. By following this protocol and being mindful of the potential challenges, researchers can obtain high-quality NMR data for accurate structural confirmation and further studies. The use of 1D and 2D NMR techniques will enable a complete assignment of the proton and carbon signals, providing a solid foundation for drug development and other research applications.

References

Application Notes and Protocols for 6-Oxo-1,6-dihydropyridazine-4-carboxylic Acid Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6-oxo-1,6-dihydropyridazine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various derivatives with significant biological activities. In the context of oncology, these pyridazinone-based molecules have emerged as promising candidates for the development of novel anticancer agents. Research has demonstrated that modifications to this core structure can lead to compounds with potent cytotoxic and antiproliferative effects against a range of cancer cell lines. These derivatives often exert their anticancer effects through diverse mechanisms of action, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and modulation of critical signaling pathways.

These application notes provide an overview of the anticancer potential of this compound derivatives, supported by quantitative data from preclinical studies. Detailed protocols for the synthesis of representative compounds and for in vitro anticancer activity assays are also presented to facilitate further research and development in this area.

Data Presentation: Anticancer Activity of Pyridazinone Derivatives

The following tables summarize the in vitro anticancer activity of various derivatives based on the 6-oxo-1,6-dihydropyridazine scaffold.

Table 1: Growth Inhibition (GI₅₀) of Pyridazinone-Based Diarylurea Derivatives

CompoundCancer Cell LineGrowth Inhibition (%)GI₅₀ (µM)
8f Melanoma (SK-MEL-5)62.21Not Reported
NSCLC (NCI-H522)73.03Not Reported
Prostate (PC-3)79.94Not Reported
Colon (COLO 205)88.00Not Reported
10l Melanoma (SK-MEL-5)98.781.66 - 100
NSCLC (NCI-H522)100.141.66 - 100
Prostate (PC-3)99.111.66 - 100
Colon (COLO 205)99.871.66 - 100
17a Melanoma (SK-MEL-5)99.541.66 - 100
NSCLC (NCI-H522)99.231.66 - 100
Prostate (PC-3)98.651.66 - 100
Colon (COLO 205)99.121.66 - 100

Data sourced from a study on pyridazinone-based diarylurea derivatives as dual antimicrobial and anticancer agents.[1][2]

Table 2: IC₅₀ Values of Tricyclic Pyridazinone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
81 Human Neuroblastoma (IMR-32)0.07
82 Human Neuroblastoma (IMR-32)0.04

These compounds are hybrid derivatives evaluated for their potent inhibition of cancer cell growth.[3]

Table 3: Anticancer Activity of Triazolo-pyridazinone Derivatives

CompoundCancer Cell LineActivity
17 Breast Adenocarcinoma (MCF-7)Potent
Lung Cancer (A549)Potent

Compound 17 showed potent anticancer activity comparable to the standard drug doxorubicin.[4][5]

Experimental Protocols

Protocol 1: General Synthesis of 3(2H)-Pyridazinone Derivatives

This protocol describes a general method for the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone, a common precursor for more complex derivatives.

Materials:

  • Appropriate γ-ketoacid

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Bromine

  • Ammonium hydroxide

  • Ice

Procedure:

  • Synthesis of 6-(Aryl)-4,5-dihydro-3(2H)-pyridazinone (II):

    • A mixture of the appropriate γ-ketoacid (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (50 mL) is refluxed for 4-6 hours.

    • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Bromination to form 6-(Aryl)-3(2H)-pyridazinone (III):

    • A solution of bromine (0.043 mol) in glacial acetic acid (25 mL) is added dropwise to a solution of 6-(aryl)-4,5-dihydro-3(2H)-pyridazinone (II) (0.039 mol) in glacial acetic acid (100 mL) at 60-70 °C.[6]

    • The reaction mixture is then refluxed for 3 hours.[6]

    • After cooling to 5 °C, the mixture is poured into ice water and neutralized with ammonium hydroxide.[6]

    • The precipitate is collected by filtration, washed with cold water until neutral, dried, and recrystallized from an ethanol-water mixture.[6]

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of pyridazinone derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for another 24-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plates for 3-4 hours at 37 °C, allowing the viable cells to metabolize MTT into formazan crystals.[6]

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ or GI₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Mandatory Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow ketoacid γ-Ketoacid intermediate 6-Aryl-4,5-dihydro-3(2H)-pyridazinone ketoacid->intermediate Reflux in Ethanol hydrazine Hydrazine Hydrate hydrazine->intermediate bromination Bromination intermediate->bromination Br₂ in Acetic Acid final_product 6-Aryl-3(2H)-pyridazinone bromination->final_product

Caption: General synthesis scheme for 6-aryl-3(2H)-pyridazinone derivatives.

Diagram 2: In Vitro Cytotoxicity Testing Workflow

Cytotoxicity_Workflow start Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24h start->incubation1 treatment Treat with Pyridazinone Derivatives incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_assay Add MTT Reagent incubation2->mtt_assay incubation3 Incubate for 3-4h mtt_assay->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate IC₅₀/GI₅₀ Values readout->analysis

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

Diagram 3: Postulated Mechanism of Action - Apoptosis Induction

Some pyridazinone derivatives have been shown to induce apoptosis through the modulation of key regulatory proteins.[1][2]

Apoptosis_Pathway compound Pyridazinone Derivative p53 p53 (Tumor Suppressor) compound->p53 Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) p53->bax Activates apoptosis Apoptosis bax->apoptosis Promotes bcl2->apoptosis Inhibits

Caption: Simplified signaling pathway for apoptosis induction by pyridazinone derivatives.

References

Application Note and Protocols for Assaying the Anti-inflammatory Activity of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridazinone and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anti-inflammatory potential.[1][2][3] Many non-steroidal anti-inflammatory drugs (NSAIDs) are associated with adverse side effects like gastrointestinal lesions and nephrotoxicity.[1] Pyridazinone-based compounds are being actively investigated as they offer the potential for improved safety profiles, particularly better gastrointestinal tolerance.[1][4] This document provides a detailed guide to the key in vitro and in vivo assays used to screen and characterize the anti-inflammatory activity of novel pyridazinone compounds, focusing on their effects on key inflammatory pathways and mediators.

Core Signaling Pathways in Inflammation

Inflammation is a complex biological response involving various signaling pathways that lead to the production of inflammatory mediators. The anti-inflammatory activity of pyridazinone derivatives is often assessed by their ability to modulate these pathways.[2]

1. NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5][6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[7][8] This releases NF-κB, allowing it to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and the enzyme inducible nitric oxide synthase (iNOS).[5][7]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor TLR4 / TNFR IKK IKK Activation Receptor->IKK Signal Cascade LPS_TNF p_IkBa P-IκBα NF-κB IKK->p_IkBa Phosphorylation IkBa_NFkB IκBα NF-κB IkBa_NFkB->IKK Proteasome Proteasome p_IkBa->Proteasome Degradation of IκBα NFkB_free NF-κB DNA DNA NFkB_free->DNA Translocation Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines, iNOS, COX-2 Transcription->Cytokines

Caption: Simplified NF-κB signaling pathway in inflammation. (Max Width: 760px)

2. MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

MAPK pathways are another critical set of signaling cascades involved in the cellular response to inflammatory stimuli.[9][10] Key MAPK subfamilies include ERK, p38, and JNK. Extracellular signals like LPS activate a three-tiered kinase cascade (MAP3K → MAP2K → MAPK).[9][10] Once activated, MAPKs phosphorylate various transcription factors, such as AP-1, which, along with NF-κB, regulate the expression of pro-inflammatory genes like COX-2, TNF-α, and IL-6.[10]

MAPK_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K Activation Stimuli MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., p38) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Translocation & Activation GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression

Caption: Overview of a MAPK signaling cascade in inflammation. (Max Width: 760px)

Experimental Workflow for Screening Pyridazinone Compounds

A typical workflow for evaluating the anti-inflammatory activity of pyridazinone compounds follows a hierarchical approach, starting with broad in vitro enzymatic and cell-based assays and progressing to more complex in vivo models for the most promising candidates.

Caption: General workflow for anti-inflammatory drug discovery. (Max Width: 760px)

In Vitro Assays: Protocols and Data Presentation

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for prostaglandin synthesis. Many pyridazinone derivatives are designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3][4][11]

Protocol: Fluorometric COX Inhibitor Screening

This protocol is adapted from commercially available kits.[12][13]

  • Materials:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • COX Cofactor Solution

    • COX Probe (e.g., a fluorogenic compound)

    • Arachidonic Acid (Substrate)

    • Test pyridazinone compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

    • 96-well black microplate

    • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Create a dilution series to determine IC50 values. The final DMSO concentration in the assay should be <1%.

    • Assay Setup: To wells of a 96-well plate, add:

      • Enzyme Control: 10 µL Assay Buffer

      • Inhibitor Control: 10 µL reference inhibitor

      • Test Compound: 10 µL of diluted pyridazinone compound

    • Reaction Mix: Prepare a master mix for each well containing:

      • 76 µL COX Assay Buffer

      • 1 µL COX Probe

      • 2 µL Diluted COX Cofactor

      • 1 µL COX-1 or COX-2 enzyme

    • Add 80 µL of the Reaction Mix to each well.

    • Pre-incubation: Incubate the plate for 10 minutes at 25°C, protected from light.

    • Initiation: Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.

    • Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes.

    • Calculation: Calculate the slope of the linear portion of the fluorescence curve. The percent inhibition is calculated as: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100 (where EC is the Enzyme Control). Plot percent inhibition against compound concentration to determine the IC50 value.

LPS-Induced Inflammation in Macrophage Cells (RAW 264.7)

This cell-based model mimics the inflammatory response in vitro. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[14][15][16]

Protocol A: Nitric Oxide (NO) Production (Griess Assay)

This assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM media with 10% FBS

    • LPS (from E. coli)

    • Test pyridazinone compounds

    • Griess Reagent (Part A: Sulfanilamide in HCl; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium Nitrite (for standard curve)

    • 96-well clear microplate

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treatment: Remove the old media. Add fresh media containing various concentrations of the test pyridazinone compound. Incubate for 1 hour.

    • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Sample Collection: Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in culture media.

    • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.

    • Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration in the samples using the standard curve.

Protocol B: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the concentration of cytokines like TNF-α and IL-6 released into the culture medium.[17][18]

  • Materials:

    • Supernatant collected from the LPS-stimulation experiment (Protocol 2A, Step 5).

    • ELISA kits for TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).

    • 96-well ELISA plates.

    • Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Stop Solution (e.g., 2N H2SO4).

  • Procedure (General Steps):

    • Coating: Coat an ELISA plate with the capture antibody overnight.

    • Blocking: Wash the plate and block non-specific binding sites.

    • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

    • Detection: Wash the plate. Add the biotinylated detection antibody and incubate.

    • Enzyme Conjugation: Wash the plate. Add streptavidin-HRP and incubate.

    • Substrate Addition: Wash the plate. Add the TMB substrate and incubate in the dark until color develops.

    • Stopping Reaction: Add Stop Solution.

    • Measurement: Read the absorbance at 450 nm. Calculate cytokine concentrations from the standard curve.

Data Presentation: In Vitro Assays

Quantitative data should be summarized for clear comparison.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)NO Inhibition IC50 (µM) (in RAW 264.7)TNF-α Inhibition (%) (at 10 µM)IL-6 Inhibition (%) (at 10 µM)
PDZ-001 >1000.77>1305.28776
PDZ-002 12.91.896.815.83532
Celecoxib 12.90.3537.08.16781
Indomethacin 0.210.420.53.59285
(Note: Data is illustrative, based on values reported in literature for novel pyridazinone derivatives and reference drugs).[19]

In Vivo Assay: Protocol and Data Presentation

Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the in vivo efficacy of compounds against acute inflammation.[20][21][22] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling).[23]

Protocol

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g). Animals should be acclimatized for at least one week.

  • Materials:

    • λ-Carrageenan (1% w/v suspension in sterile saline)

    • Test pyridazinone compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Reference drug (e.g., Indomethacin, 10 mg/kg)

    • Plebysmometer or digital calipers

  • Procedure:

    • Grouping: Divide rats into groups (n=5-6 per group):

      • Group 1: Vehicle Control (receives vehicle only)

      • Group 2: Positive Control (receives Indomethacin)

      • Group 3-X: Test Groups (receive different doses of pyridazinone compounds)

    • Dosing: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

    • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V0).

    • Inflammation Induction: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[24]

    • Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.[24][25]

    • Calculation:

      • Edema Volume (mL): ΔV = Vt - V0

      • Percent Inhibition of Edema: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100

Data Presentation: In Vivo Assay

Results are typically presented as the percentage of edema inhibition at a specific time point (e.g., 3 or 4 hours post-carrageenan).

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 4 hr (Mean ± SEM)Edema Inhibition (%)
Vehicle Control -0.85 ± 0.05-
PDZ-001 100.38 ± 0.0355.3
PDZ-001 200.25 ± 0.0270.6
Indomethacin 100.32 ± 0.0462.4
(Note: Data is illustrative and represents a typical outcome for an effective anti-inflammatory compound).

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of pyridazinone compounds as potential anti-inflammatory agents. The combination of in vitro enzymatic and cell-based assays allows for initial screening, determination of potency and selectivity, and investigation of the mechanism of action at a cellular level. Promising candidates can then be advanced to in vivo models, such as the carrageenan-induced paw edema test, to confirm their efficacy in a physiological context. This systematic approach is crucial for identifying and optimizing novel pyridazinone derivatives for the development of safer and more effective anti-inflammatory therapies.

References

Application Notes and Protocols for High-Throughput Screening of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] These scaffolds are considered "privileged structures" due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Documented biological effects of pyridazinone derivatives include anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular activities.[1][4] Their therapeutic potential stems from their ability to modulate various signaling pathways and enzyme activities.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of pyridazinone derivative libraries to identify novel therapeutic agents. The focus is on identifying modulators of key signaling pathways implicated in inflammation and cancer.

Target Signaling Pathway: NF-κB Signaling

The Nuclear Factor kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Its aberrant activation is implicated in various inflammatory diseases and cancers. Many anti-inflammatory agents exert their effects by inhibiting this pathway. Pyridazinone derivatives have been identified as potential inhibitors of NF-κB signaling, making this a key pathway for HTS campaigns.[6]

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα  P p-IκBα p-IκBα NFκB_IκBα NF-κB IκBα NFκB NF-κB (p65/p50) Proteasome Proteasome p-IκBα->Proteasome Ub NFκB_n NF-κB NFκB->NFκB_n Translocation Proteasome->p-IκBα Degradation Pyridazinone Pyridazinone Derivative Pyridazinone->IKK Inhibition DNA κB Sites NFκB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription Cytokines TNF-α, IL-6 Gene_Expression->Cytokines

Caption: NF-κB signaling pathway with a potential inhibition point for pyridazinone derivatives.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel pyridazinone-based inhibitors of the NF-κB pathway involves a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_workflow HTS Workflow for Pyridazinone Derivatives Compound_Library Pyridazinone Derivative Library Primary_Screen Primary HTS: NF-κB Reporter Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50) Hit_Identification->Dose_Response Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Secondary_Assays Secondary Assays: Cytokine Quantification Dose_Response->Secondary_Assays Cytotoxicity_Assay Cytotoxicity Assay Dose_Response->Cytotoxicity_Assay Secondary_Assays->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-throughput screening workflow for identifying novel pyridazinone inhibitors.

Experimental Protocols

Primary High-Throughput Screening: NF-κB Reporter Gene Assay

This assay quantitatively measures the activity of the NF-κB transcription factor in a cellular context.

  • Objective: To identify pyridazinone derivatives that inhibit LPS-induced NF-κB activation.

  • Cell Line: Human monocytic THP-1 cells stably expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

  • Materials:

    • THP-1-NF-κB reporter cell line

    • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

    • Lipopolysaccharide (LPS)

    • Pyridazinone derivative library (dissolved in DMSO)

    • 384-well white, clear-bottom assay plates

    • Reporter gene detection reagent (e.g., Bright-Glo™ Luciferase Assay System)

    • Luminometer

  • Protocol:

    • Cell Seeding: Seed THP-1-NF-κB reporter cells into 384-well plates at a density of 2 x 10^4 cells/well in 40 µL of culture medium. Incubate for 2-4 hours at 37°C, 5% CO2.

    • Compound Addition: Add 100 nL of pyridazinone derivatives from the library (typically at a final concentration of 10 µM) to the appropriate wells. Include positive controls (e.g., a known IKK inhibitor) and negative controls (DMSO vehicle).

    • Pre-incubation: Incubate the plates for 1 hour at 37°C, 5% CO2 to allow for compound uptake.

    • Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except for the unstimulated controls.

    • Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO2.

    • Signal Detection: Equilibrate the plates to room temperature. Add 25 µL of the luciferase detection reagent to each well.

    • Data Acquisition: Measure luminescence using a plate reader.

Secondary Assay: Pro-inflammatory Cytokine Quantification (ELISA)

This assay confirms the anti-inflammatory activity of hit compounds by measuring the production of key pro-inflammatory cytokines.

  • Objective: To quantify the inhibition of TNF-α and IL-6 production by hit pyridazinone derivatives in LPS-stimulated monocytic cells.

  • Cell Line: Human monocytic MonoMac-6 cells or primary human peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • MonoMac-6 cells or PBMCs

    • Culture medium

    • LPS

    • Hit pyridazinone derivatives

    • 96-well cell culture plates

    • Human TNF-α and IL-6 ELISA kits

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into 96-well plates at an appropriate density.

    • Compound Treatment: Treat cells with serial dilutions of the hit compounds for 1 hour.

    • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.[7]

    • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.[7]

    • ELISA: Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.

    • Data Analysis: Determine the IC50 values for the inhibition of each cytokine.

In Vitro Kinase Inhibition Assay (e.g., JNK1)

For pyridazinone derivatives suspected to act as kinase inhibitors, a direct enzymatic assay can be employed.

  • Objective: To identify compounds that directly inhibit the kinase activity of a specific target (e.g., JNK1).

  • Materials:

    • Recombinant human JNK1 enzyme

    • Kinase substrate (e.g., a biotinylated peptide)

    • ATP

    • Assay buffer

    • Detection reagent (e.g., based on fluorescence resonance energy transfer - FRET)

    • 384-well assay plates

  • Protocol:

    • Compound Plating: Dispense serial dilutions of the pyridazinone derivatives into 384-well plates.[7]

    • Assay Mix Addition: Add a master mix containing the JNK1 enzyme and the kinase substrate to the plates.[7]

    • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.[7]

    • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes).[7]

    • Detection: Add the detection reagent to stop the reaction and generate a signal proportional to the amount of phosphorylated substrate.[7]

    • Data Acquisition: Read the plates on a suitable plate reader.

Data Presentation

Quantitative data from screening and follow-up studies should be organized for clear comparison.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM) - NF-κB ReporterIC50 (µM) - TNF-α ReleaseIC50 (µM) - JNK1 Kinase AssayCytotoxicity (CC50, µM)
PZD-00185.21.52.10.8> 50
PZD-00278.93.24.51.2> 50
PZD-00345.112.815.38.9> 50
PZD-00492.50.91.20.545.7
Control98.70.10.20.05> 100

Note: The data presented in this table is illustrative and intended to serve as a template.

Conclusion

The pyridazinone scaffold is a valuable starting point for the discovery of novel therapeutics targeting a range of diseases. The high-throughput screening protocols and workflows detailed in these application notes provide a robust framework for identifying and characterizing active pyridazinone derivatives. By employing a combination of cell-based and biochemical assays, researchers can efficiently advance promising hits through the drug discovery pipeline.

References

Application Notes and Protocols: Synthesis of Amides from 6-Oxo-1,6-dihydropyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the synthesis of amide derivatives from 6-oxo-1,6-dihydropyridazine-4-carboxylic acid. This class of compounds holds significant interest in medicinal chemistry due to its potential as anti-inflammatory agents, kinase inhibitors, and other therapeutic applications.

Introduction

The pyridazine core is a prominent scaffold in medicinal chemistry. Specifically, amides derived from this compound have been identified as promising candidates for the treatment of various diseases, including acute lung injury, sepsis, and inflammatory conditions.[1][2] The synthesis of these amides is a critical step in the discovery and development of new therapeutic agents. The most common approach for synthesizing these amides involves the coupling of the carboxylic acid with a primary or secondary amine. This typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[3][4]

General Workflow for Amide Synthesis

The synthesis of amides from this compound generally follows a two-step process: activation of the carboxylic acid, followed by coupling with the desired amine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification start This compound activator Activating Agent (e.g., SOCl2, EDC/HOBt) start->activator Reaction activated_intermediate Activated Intermediate (e.g., Acyl Chloride, Activated Ester) activator->activated_intermediate Formation amine Primary or Secondary Amine activated_intermediate->amine Coupling Reaction amide_product Target Amide amine->amide_product purification Purification (e.g., Chromatography, Recrystallization) amide_product->purification final_product Pure Amide purification->final_product G cluster_pathway JNK2-NF-κB/MAPK Signaling Pathway cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 JNK2 JNK2 TLR4->JNK2 MAPK MAPK Pathway JNK2->MAPK NFkB NF-κB Pathway JNK2->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Inhibitor 6-Oxo-1,6-dihydropyridazine -4-carboxamide derivative Inhibitor->JNK2 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. Each question is followed by potential causes and recommended solutions.

Q1: Why is the yield of my final product, this compound, lower than expected?

Low yields can stem from several factors throughout the synthetic process. Consider the following potential causes and their corresponding solutions:

  • Incomplete initial reaction: The initial condensation reaction to form the pyridazine ring may not have gone to completion.

    • Solution: Ensure the reaction time is adequate. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider a modest increase in reaction temperature if the reaction is sluggish, but be mindful of potential side product formation.

  • Suboptimal reaction conditions: The temperature, solvent, or catalyst may not be optimal for the specific synthetic route employed.

    • Solution: Review the literature for established protocols and compare them with your experimental setup. A patent for the manufacturing of 6-oxo-1H-pyridazine-4-carboxylic acid describes a multi-step process with specific temperature controls that can be a useful reference.[1]

  • Side product formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Analyze your crude product to identify any major impurities. Understanding the structure of side products can provide insight into the undesired reaction pathways. Adjusting reaction conditions, such as lowering the temperature or changing the order of reagent addition, can often minimize side reactions.

  • Losses during workup and purification: Significant amounts of the product may be lost during extraction, washing, or crystallization steps.

    • Solution: Ensure the pH is appropriately adjusted during extractions to maximize the partitioning of the carboxylic acid into the desired phase. When washing the solid product, use minimal amounts of cold solvent to avoid excessive dissolution. For crystallization, a careful selection of solvent systems and controlled cooling rates are crucial for maximizing recovery.

Q2: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?

The presence of impurities can significantly impact the final yield and purity.

  • Identification:

    • Spectroscopic Analysis: Utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure of the impurity.

    • Chromatographic Comparison: Compare the retention time or Rf value of the impurity with those of known starting materials and potential intermediates.

  • Minimization:

    • Reaction Condition Optimization: Once the impurity is identified, adjust the reaction conditions to disfavor its formation. For instance, if an oxidation-related impurity is observed, degassing the solvent or running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) might be beneficial.

    • Purification Strategy: If the impurity cannot be completely avoided during the reaction, develop an effective purification strategy. This may involve recrystallization from a specific solvent system or column chromatography.

Q3: The final product has poor solubility, making purification by recrystallization difficult. What can I do?

Poor solubility is a common challenge with heterocyclic carboxylic acids.

  • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a suitable system for recrystallization. Dipolar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) might be effective, potentially in combination with a less polar co-solvent.

  • pH Adjustment: The solubility of carboxylic acids is highly dependent on pH. Converting the acid to its salt form by adding a base can significantly increase its aqueous solubility, allowing for purification by washing with an organic solvent. The pure acid can then be precipitated by re-acidification.

  • Alternative Purification Methods: If recrystallization is not feasible, consider other purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) for smaller scales.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Commonly reported starting materials include α-ketoglutaric acid and dimethyl 2-methylenebutanedioate.[1][2] One synthetic route involves the reaction of diethyl 2-formylbutanedioate with hydrazine hydrate.[1]

Q2: What are the key reaction steps in a typical synthesis?

A typical synthesis involves several key steps which can be generalized as:

  • Ring Formation: Condensation of a suitable precursor with a hydrazine source to form the pyridazine ring.

  • Oxidation/Dehydrogenation: Conversion of a dihydropyridazine intermediate to the desired pyridazine.

  • Hydrolysis (if starting from an ester): Conversion of an ester precursor to the final carboxylic acid.

A patented process details the reaction of dimethyl 2-methylenebutanedioate with hydrazine to obtain methyl 6-oxohexahydropyridazine-4-carboxylate, followed by oxidation and subsequent hydrolysis to yield the final product.[1]

Q3: What oxidizing agents are suitable for the dehydrogenation step?

Bromine is a commonly used oxidizing agent for the dehydrogenation of dihydropyridazine intermediates.[1] The reaction is often carried out in a suitable solvent like acetic acid or water.[1][2]

Q4: What are the typical yields for the synthesis of this compound?

Reported yields can vary depending on the synthetic route and optimization. A two-step preparation from α-ketoglutaric acid has been reported with a high yield of 98.1% for the intermediate and 98% for the subsequent bromination step.[2] A process starting from methyl 6-oxohexahydropyridazine-4-carboxylate reports a yield of 78% for the final hydrolysis step.[1]

Data Presentation

Table 1: Summary of a Synthetic Route from α-Ketoglutaric Acid

StepReactantsReagents/SolventsTemperatureYieldReference
1α-Ketoglutaric acidHydrazine hydrate, WaterRoom Temperature98.1%[2]
2Intermediate from Step 1Bromine, Glacial Acetic Acid50°C98%[2]

Table 2: Summary of a Patented Synthetic Route

StepReactantsReagents/SolventsTemperatureYieldReference
1Dimethyl 2-methylenebutanedioateHydrazineNot specifiedNot specified[1]
2Methyl 6-oxohexahydropyridazine-4-carboxylateBromine, Water< 25°C81% (for the methyl ester)[1]
3Methyl 6-oxo-1H-pyridazine-4-carboxylateAqueous base or acidReflux78%[1]

Experimental Protocols

Protocol 1: Synthesis from α-Ketoglutaric Acid [2]

  • Step 1: Formation of 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid

    • To a solution of 2.2 g of α-ketoglutaric acid in 5 mL of water, slowly add 9 mL of hydrazine hydrate dropwise over 3-4 minutes with stirring at room temperature.

    • The solution will turn light yellow.

    • Stir for an additional 30 minutes.

    • Place the reaction mixture in a refrigerator for 3 hours.

    • Collect the white powder by suction filtration. (Yield: 2.07 g, 98.1%).

  • Step 2: Bromination

    • Add 2 g of the product from Step 1 to 20 mL of glacial acetic acid.

    • Slowly add bromine dropwise while stirring, maintaining the temperature at 50°C.

    • After the addition is complete, continue the reaction for 1 hour.

    • Cool the reaction mixture and collect the white solid by suction filtration.

    • Wash the solid with ethyl acetate and then with water. (Yield: 1.96 g, 98%).

Protocol 2: Synthesis from Methyl 6-oxohexahydropyridazine-4-carboxylate [1]

  • Step 1: Oxidation

    • Cool a solution of 5 g of methyl 6-oxohexahydropyridazine-4-carboxylate in 40 mL of water in an ice bath.

    • Add 10.5 g of bromine, ensuring the temperature does not exceed 25°C.

    • Stir the colorless suspension for 16 hours.

    • Collect the precipitated product by suction filtration, wash with water, and dry under reduced pressure. (Yield: 3.95 g, 81% of methyl 6-oxo-1H-pyridazine-4-carboxylate).

  • Step 2: Hydrolysis

    • Add a solution of 20 g of methyl 6-oxohexahydropyridazine-4-carboxylate in 70 mL of water over 15 minutes to a suitable reaction vessel, maintaining the temperature below -5°C.

    • Stir the reaction mixture for 2 hours at 0°C.

    • Heat the mixture under reflux for 3.5 hours.

    • Cool the reaction mixture to 0°C.

    • Collect the precipitated product by suction filtration, wash with water, and dry under reduced pressure at 50°C. (Yield: 13.9 g, 78%).

Visualizations

experimental_workflow_1 start α-Ketoglutaric Acid step1 React with Hydrazine Hydrate in Water start->step1 High Yield intermediate 6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid step1->intermediate step2 Bromination in Acetic Acid intermediate->step2 end_product This compound step2->end_product High Yield troubleshooting_yield low_yield Low Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Side Product Formation low_yield->cause2 cause3 Purification Losses low_yield->cause3 solution1 Increase Reaction Time / Temperature Monitor with TLC/LC-MS cause1->solution1 solution2 Adjust Reaction Conditions Inert Atmosphere cause2->solution2 solution3 Optimize Workup pH Use Cold Solvents for Washing cause3->solution3

References

Technical Support Center: Synthesis of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for the synthesis of pyridazinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyridazinone derivatives, presented in a question-and-answer format.

Question 1: I am experiencing a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?

Answer: Low yields are a common challenge in pyridazinone synthesis and can be attributed to several factors. A systematic approach to troubleshooting can help optimize your reaction for a better outcome.[1]

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to undesired side reactions and inhibit the cyclization process. It is highly recommended to use freshly purified reagents.[1]

  • Reaction Temperature: The temperature of the reaction is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or products.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.[1]

  • Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]

  • pH of the Reaction Medium: The pH can be a critical factor, especially for the cyclocondensation of γ-ketoacids with hydrazine. An acidic medium can catalyze the dehydration step, but highly acidic conditions may lead to side reactions.[1]

  • Water Removal: The cyclization step produces water. In some instances, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[1]

Question 2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

Answer: The formation of side products is a frequent challenge in pyridazinone synthesis. Understanding these side reactions is key to minimizing their formation. Common side products include:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1] To minimize this, ensure adequate reaction time and optimal temperature to promote cyclization.

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1] The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Question 3: I am struggling with the purification of my crude pyridazinone derivative. What are the recommended purification techniques?

Answer: Effective purification is a critical step to obtain a pyridazinone derivative of the desired purity for further applications. The choice of method depends on the nature of the impurities and the physical state of your product.

  • Recrystallization: This technique is suitable for solid compounds. The principle is based on the differential solubility of the compound in a hot versus a cold solvent. A suitable solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[2] For pyridazinone derivatives, a mixture of dichloromethane and ethanol can be a good starting point for solvent screening.[2]

  • Column Chromatography: This is a versatile technique for purifying complex mixtures or oily products.[2] The choice of stationary phase (e.g., silica gel) and eluent system is crucial for achieving good separation. A typical workflow involves:

    • Packing the column: Slurry packing with the chosen stationary phase and eluent is common.

    • Loading the sample: The crude product is dissolved in a minimal amount of solvent and loaded onto the column.

    • Elution: The eluent is passed through the column to separate the components.

    • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.[2]

    • Solvent Evaporation: The solvent is removed from the pooled pure fractions to yield the purified compound.[2]

Frequently Asked Questions (FAQs)

Q1: How can I control the regioselectivity of N-alkylation in pyridazinone derivatives?

A1: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.

  • Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the substituents on the pyridazinone ring, can affect the site of alkylation.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N-1 to N-2 alkylated products. A systematic screening of these conditions is often necessary to achieve the desired regioselectivity.

Q2: What are the key considerations for a Friedel-Crafts acylation reaction in the synthesis of pyridazinone precursors?

A2: Friedel-Crafts acylation is a common method for preparing γ-ketoacids, which are key precursors for many pyridazinone derivatives. Key considerations include:

  • Catalyst: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used in stoichiometric amounts. The catalyst is moisture-sensitive and requires anhydrous reaction conditions.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon disulfide is typically used.

  • Reactivity of the Aromatic Ring: The aromatic substrate must be activated or at least as reactive as benzene. Deactivated aromatic rings are generally not suitable for Friedel-Crafts acylation.

  • Work-up: The reaction is typically quenched by pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

Q3: Can I use microwave irradiation to improve my pyridazinone synthesis?

A3: Yes, microwave-assisted synthesis can be a valuable tool for the synthesis of pyridazinone derivatives. It can often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For example, the reaction of benzil with cyanoacetohydrazide under microwave irradiation has been reported to efficiently produce a pyridazinone derivative.[3]

Data Presentation

The following table summarizes reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can serve as a reference for selecting a synthetic route and optimizing reaction parameters.

Starting MaterialsReagents & ConditionsProductYield (%)Reference
β-benzoylpropionic acid, hydrazine hydrateEthanol, reflux, 4-6 hours6-Phenyl-4,5-dihydropyridazin-3(2H)-one70[4]
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene), hydrazine hydrateMethanol, room temperature, 24 hoursA phenyl-substituted 5,6-fused ring pyridazineNot specified[1]
4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid, hydrazine hydrateEthanol, reflux, 4 hours6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone58
6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, BromineGlacial acetic acid, 60-70°C then reflux 3 hours6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone76
4-oxo-4-phenylbutanoic acid, hydrazine hydrateNot specified6-phenylpyridazin-3(2H)-one77.3[5]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid and hydrazine hydrate.[4]

Materials:

  • β-benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Expected Yield: 70%[4]

Spectroscopic Data:

  • IR (cm⁻¹): 3350 (NH), 1685 (C=O)

  • ¹H-NMR (δ ppm): 5.7 (1H, d), 6.49 (1H, d), 7.0 (4H, s), 7.5 (3H, m), 7.9 (2H, m)

Visualizations

The following diagrams illustrate common workflows and logical relationships in troubleshooting the synthesis of pyridazinone derivatives.

Troubleshooting_Low_Yield Start Low Yield of Pyridazinone CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp EvaluateSolvent Evaluate Solvent Choice OptimizeTemp->EvaluateSolvent AdjustpH Adjust Reaction pH EvaluateSolvent->AdjustpH RemoveWater Consider Water Removal AdjustpH->RemoveWater MonitorReaction Monitor Reaction by TLC/LC-MS RemoveWater->MonitorReaction Reevaluate Re-evaluate Strategy MonitorReaction->Reevaluate Reevaluate->CheckPurity Further Optimization Needed ImprovedYield Improved Yield Reevaluate->ImprovedYield Optimization Successful

Caption: Troubleshooting workflow for addressing low yields in pyridazinone synthesis.

Side_Product_Analysis Start Multiple Spots on TLC IdentifySpots Identify Spots by Spectroscopic Methods (e.g., LC-MS, NMR of isolated spots) Start->IdentifySpots Hydrazone Hydrazone byproduct? IdentifySpots->Hydrazone Regioisomers Regioisomers formed? IdentifySpots->Regioisomers Degradation Degradation products? IdentifySpots->Degradation Hydrazone->Regioisomers No OptimizeCyclization Increase reaction time/temp to promote cyclization Hydrazone->OptimizeCyclization Yes Regioisomers->Degradation No ModifyConditions Modify reaction conditions (catalyst, solvent, temp) to favor one isomer Regioisomers->ModifyConditions Yes MilderConditions Use milder reaction conditions (lower temp, avoid harsh reagents) Degradation->MilderConditions Yes Purification Purification Successful OptimizeCyclization->Purification ModifyConditions->Purification MilderConditions->Purification

Caption: Logical workflow for identifying and addressing common side products.

References

Technical Support Center: Optimizing Pydridazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyridazinone derivatives.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Q1: I am experiencing a low yield of my desired pyridazinone product. What are the potential causes, and how can I improve it?

A1: Low yields are a common issue in pyridazinone synthesis and can be attributed to several factors. A systematic approach to troubleshooting can help optimize your reaction for a better outcome.[1]

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. Using freshly purified reagents is highly recommended.[1]

  • Reaction Temperature: The reaction temperature is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause the decomposition of reactants or products.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, but highly acidic conditions might lead to side reactions.[1]

  • Water Removal: The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium toward the product, thereby improving the yield.[1]

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a frequent challenge. Understanding these side reactions is key to minimizing their formation.

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and am getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:[1]

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the substituents on the pyridazinone ring, can affect the site of alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation.[1] For instance, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1] A systematic screening of reaction conditions is often necessary to improve regioselectivity.[1]

Data Presentation: Reaction Condition Optimization

The following tables summarize reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can aid in selecting an appropriate synthetic route and optimizing reaction parameters.

Starting Material 1Starting Material 2SolventReaction TimeTemperatureYield (%)Reference
β-benzoylpropionic acidHydrazine hydrateEthanol4-6 hoursReflux75[1]
3-Arylmethylene-5-aryl-2(3H)-furanonesHydrazine hydrateEthanol3-5 hoursReflux80-90[2]
Diethyl 2-methyl-3-oxopentanedioateHydrazine hydrateEthanol4 hoursReflux65[3]
6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinoneBromineAcetic Acid3 hoursReflux76[4]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [1]

Materials:

  • β-benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 eq.) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

Protocol 2: General Procedure for the Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones from 2(3H)-Furanones [2]

Materials:

  • 3-Arylmethylene-5-aryl-2(3H)-furanone derivative

  • Hydrazine hydrate

  • Absolute ethanol

Procedure:

  • Dissolve the 3-arylmethylene-5-aryl-2(3H)-furanone derivative (1 eq.) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq.) to the solution.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect the solid by filtration, wash with cold ethanol, and dry.

Protocol 3: Synthesis of Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate [3]

Materials:

  • Diethyl 2-methyl-3-oxopentanedioate

  • Hydrazine hydrate

  • Absolute Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve diethyl 2-methyl-3-oxopentanedioate (1 eq.) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of Pyridazinone CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp EvaluateSolvent Evaluate Solvent Choice OptimizeTemp->EvaluateSolvent AdjustpH Adjust Reaction pH EvaluateSolvent->AdjustpH ConsiderWaterRemoval Consider Water Removal AdjustpH->ConsiderWaterRemoval MonitorReaction Monitor Reaction by TLC/LC-MS ConsiderWaterRemoval->MonitorReaction Reevaluate Re-evaluate MonitorReaction->Reevaluate Reevaluate->CheckPurity If yield is still low ImprovedYield Improved Yield Reevaluate->ImprovedYield If yield improves OptimizationSuccessful Optimization Successful ImprovedYield->OptimizationSuccessful

Caption: Troubleshooting workflow for addressing low yields in pyridazinone synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Ketoacid γ-Ketoacid or Dicarbonyl Compound Mixing Mixing in Appropriate Solvent Ketoacid->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Heating Heating/Reflux Mixing->Heating Monitoring Monitoring (TLC) Heating->Monitoring Cooling Cooling Monitoring->Cooling Filtration Filtration/ Extraction Cooling->Filtration Purification Recrystallization/ Chromatography Filtration->Purification Product Pyridazinone Product Purification->Product

Caption: General experimental workflow for pyridazinone synthesis.

Side_Reactions Start Carbonyl Compound + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Initial Reaction DesiredProduct Desired Pyridazinone Product Hydrazone->DesiredProduct Successful Cyclization SideProduct1 Incomplete Cyclization: Hydrazone as byproduct Hydrazone->SideProduct1 Slow/Incomplete Reaction SideProduct2 Harsh Conditions: N-N Bond Cleavage DesiredProduct->SideProduct2 High Temp/ Strong Reagents

Caption: Common side reactions encountered during pyridazinone synthesis.

References

Technical Support Center: Purification of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Q1: My final product has a low yield after precipitation and washing. What are the potential causes and solutions?

A1: Low yields can stem from several factors related to the solubility of your target compound. This compound has some solubility in water, which is often used as a washing solvent.

Troubleshooting Steps:

  • Minimize Washing Volume: Use the minimum amount of cold water necessary to wash the precipitated product. Excessive washing can lead to significant product loss.

  • Cooling: Ensure the reaction mixture is thoroughly cooled (e.g., in an ice bath) before filtration to minimize the solubility of the product in the mother liquor.[1]

  • Solvent Choice for Washing: If solubility in water is a major issue, consider washing with a solvent in which the product is less soluble but the impurities are still soluble. A small amount of cold isopropanol could be an alternative.[2][3]

  • Check pH: The solubility of carboxylic acids is highly pH-dependent. Ensure the pH of the solution is acidic enough to fully protonate the carboxylic acid and induce precipitation.

Q2: The color of my purified product is off-white or yellowish, not the expected white solid. How can I remove colored impurities?

A2: Colored impurities often arise from starting materials, by-products, or degradation products formed during the synthesis.

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., water or an alcohol/water mixture) and add a small amount of activated charcoal. Heat the mixture for a short period, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

  • Recrystallization: Recrystallization is a highly effective method for removing colored impurities that have different solubility profiles from your target compound.[2][3]

Q3: I am struggling with finding a suitable recrystallization solvent. What are the key characteristics of a good solvent for this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of this compound (containing both a carboxylic acid and a lactam moiety), polar solvents are a good starting point.

Recommended Solvents to Screen:

  • Water[2]

  • Isopropanol[2][3]

  • Methanol/Water mixtures[2]

  • Ethanol

  • Acetic Acid

Solvent Selection Workflow:

Caption: A logical workflow for selecting a suitable recrystallization solvent.

Q4: My product seems to be contaminated with starting materials or side-products from the synthesis. How can I improve the purity?

A4: Impurities from the synthetic route are common. For instance, if synthesizing from dimethyl 2-methylenebutanedioate and hydrazine, unreacted starting materials or intermediates from incomplete oxidation could be present.[1]

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for removing soluble impurities.[2][3]

  • Washing: A thorough wash of the filtered product with an appropriate solvent can remove residual starting materials.

  • Column Chromatography: For highly impure samples or difficult separations, column chromatography may be necessary. Due to the polar nature of the compound, a polar stationary phase (like silica gel) with a polar mobile phase (e.g., a mixture of dichloromethane and methanol) could be effective.[4] Using basic modifiers like triethylamine in the eluent can help reduce streaking on silica gel.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a white to off-white solid. While a specific melting point is not consistently reported in the provided search results, related structures suggest it would be relatively high, likely above 200°C.

Q2: What analytical techniques are recommended to assess the purity of the final product?

A2: The following techniques are highly recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the chemical structure and identifying impurities. A typical ¹H NMR spectrum in DMSO-d₆ would show characteristic peaks for the protons on the pyridazine ring.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity. A reverse-phase C18 column with a mobile phase consisting of an aqueous buffer (like ammonium formate) and an organic modifier (like acetonitrile or methanol) is a good starting point for method development.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Q3: Are there any known unstable forms or polymorphs of this compound?

A3: The provided literature does not specifically mention polymorphism for this compound. However, pyridazine-based compounds can exhibit polymorphism, which can be influenced by the recrystallization solvent and conditions.[6] If you observe batch-to-batch variability in physical properties despite high purity, a polymorphism study might be warranted.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The choice of solvent should be optimized based on preliminary solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water or isopropanol). Heat the mixture on a hot plate with stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized): If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[7] To promote further crystallization, you can place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under reduced pressure.

Purification Workflow Diagram:

Caption: A general workflow for the purification of this compound by recrystallization.

Quantitative Data Summary

The following table summarizes quantitative data found in the literature for the synthesis and purification of this compound and its methyl ester intermediate.

CompoundStarting MaterialYield (%)Purity (%)Reference
Methyl 6-oxo-1H-pyridazine-4-carboxylateMethyl 6-oxohexahydropyridazine-4-carboxylate81Not Specified[1]
6-Oxo-1H-pyridazine-4-carboxylic acidMethyl 6-oxohexahydropyridazine-4-carboxylate78Not Specified[1]
6-Oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acidNot Specified7198.5 (HPLC)[8]

References

Technical Support Center: Synthesis of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridazinone compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield of my desired pyridazinone product. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in pyridazinone synthesis. Several factors can contribute to this problem. A systematic approach to troubleshooting involves evaluating the purity of starting materials, and optimizing reaction conditions such as temperature, solvent, and pH.[1] In some cases, the removal of water formed during the cyclization step can significantly improve the yield.[1]

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a common challenge. Key side reactions include the formation of stable hydrazone intermediates that fail to cyclize, the generation of regioisomers when using unsymmetrical 1,4-dicarbonyl compounds, and N-N bond cleavage under harsh reaction conditions.[1] Understanding these potential side reactions is crucial for minimizing their formation.

Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and I am obtaining a mixture of N-alkylated isomers. How can I control the regioselectivity?

A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity is influenced by steric hindrance, electronic effects of substituents on the pyridazinone ring, and reaction conditions.[1] A systematic screening of bases, solvents, and temperatures is often necessary to achieve the desired regioselectivity.[1] For instance, milder bases or non-polar solvents might favor alkylation at a specific nitrogen.[1]

Troubleshooting Guides

Issue 1: Low Product Yield

A low yield of the desired pyridazinone can be attributed to several factors. The following guide provides a systematic approach to identify and resolve the issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield of Pyridazinone CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp EvalSolvent Evaluate Solvent Choice OptimizeTemp->EvalSolvent AdjustpH Adjust Reaction pH EvalSolvent->AdjustpH WaterRemoval Consider Water Removal AdjustpH->WaterRemoval Monitor Monitor Reaction by TLC/LC-MS WaterRemoval->Monitor Reevaluate Re-evaluate Conditions Monitor->Reevaluate Reevaluate->CheckPurity If not improved Success Improved Yield Reevaluate->Success If improved

Caption: A troubleshooting workflow for addressing low yields.

Quantitative Data on Reaction Conditions and Yields

The following table summarizes reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can aid in selecting an appropriate synthetic route and optimizing parameters.

Starting MaterialsReaction ConditionsYield (%)Reference
β-benzoylpropionic acid and hydrazine hydrateEthanol, reflux, 4-6 hours75-85[1]
Phenyl-fulvene and hydrazine hydrateMethanol, room temperature, 24 hours60-70[1]
4-pentynoic acid and phenylhydrazineZnCl₂, THF, one-pot50-70[2]
N-aryl substituted maleimide and azinesRoom temperature60-85[2]
4-anthracen-9-yl-4-oxo-but-2-enoic acid and indoleDry benzene, then cyclocondensation80-90[3]
Issue 2: Formation of Multiple Products (Side Reactions)

The presence of multiple spots on a TLC plate indicates the formation of side products. Understanding the common side reactions is key to minimizing their formation.

Common Side Reactions and Mitigation Strategies

SideReactions Start Multiple Products Observed Hydrazone Hydrazone Formation (Incomplete Cyclization) Start->Hydrazone Regioisomers Formation of Regioisomers (Unsymmetrical 1,4-dicarbonyls) Start->Regioisomers NNBond N-N Bond Cleavage (Harsh Conditions) Start->NNBond Sol_Hydrazone Optimize temperature and time; Consider water removal Hydrazone->Sol_Hydrazone Sol_Regioisomers Adjust reaction conditions; Use specific catalysts Regioisomers->Sol_Regioisomers Sol_NNBond Use milder reaction conditions NNBond->Sol_NNBond

Caption: Common side reactions and their respective solutions.

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a common method for the synthesis of a dihydropyridazinone derivative from a γ-ketoacid.

Materials:

  • β-benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.[1]

  • Add hydrazine hydrate (1.2 equivalents) to the solution.[1]

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

Experimental Workflow

SynthesisWorkflow Start Start Dissolve Dissolve β-benzoylpropionic acid in Ethanol Start->Dissolve AddHydrazine Add Hydrazine Hydrate Dissolve->AddHydrazine Reflux Reflux for 4-6 hours AddHydrazine->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter and Wash Precipitate Cool->Filter End Product Isolated Filter->End

Caption: Workflow for the synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Purification by Recrystallization

Recrystallization is a common technique for purifying solid pyridazinone products.

Materials:

  • Crude pyridazinone product

  • Appropriate recrystallization solvent

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Select an appropriate solvent where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove soluble impurities.

  • Dry the purified crystals under vacuum.[4]

Purification Workflow

PurificationWorkflow Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter CoolSlowly Cool Slowly to Room Temperature HotFilter->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Product Dry->End

Caption: General workflow for the purification of pyridazinone compounds.

References

stability issues of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid in solution. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The pyridazinone ring and the carboxylic acid group are susceptible to chemical degradation under certain conditions.

Q2: What is the recommended solvent for dissolving this compound for short-term and long-term storage?

A2: For short-term use, sterile, purified water or buffers at a near-neutral pH are often suitable. For long-term storage, it is advisable to store the compound as a solid at recommended temperatures (e.g., 2-8°C). If a stock solution is necessary, consider using anhydrous aprotic solvents like DMSO, and store at -20°C or -80°C to minimize degradation.

Q3: How can I monitor the stability of my this compound solution over time?

A3: The most common method for monitoring the stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact compound from its potential degradation products, allowing for quantification of the remaining active substance.

Q4: Is this compound sensitive to light?

A4: Pyridazinone derivatives can be susceptible to photodegradation. It is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Troubleshooting Guide

Q5: I observe a significant decrease in the concentration of my this compound solution after a few days of storage in an aqueous buffer. What could be the cause?

A5: This issue is likely due to hydrolytic degradation. The stability of the pyridazinone ring can be pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the ring. It is advisable to prepare fresh solutions or store stock solutions in an appropriate solvent and at a low temperature.

Q6: My solution of this compound has turned yellow. What does this indicate?

A6: A color change may suggest the formation of degradation products, possibly due to oxidation or photodegradation. Ensure that the solution is protected from light and that the solvent and container are free of oxidizing contaminants.

Q7: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my compound. How can I determine if these are degradation products?

A7: To confirm if the new peaks are degradation products, you can perform a forced degradation study. By intentionally exposing your compound to stress conditions (acid, base, oxidation, heat, light), you can generate the likely degradation products and compare their retention times with the unexpected peaks in your sample.

Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies on this compound to illustrate its potential stability profile.

Table 1: Hypothetical Hydrolytic Stability of this compound

ConditionTime (hours)Remaining Compound (%)
0.1 M HCl (60°C)2485.2
0.1 M HCl (60°C)4872.5
Water (60°C)4898.1
0.1 M NaOH (60°C)2478.9
0.1 M NaOH (60°C)4865.3

Table 2: Hypothetical Oxidative, Thermal, and Photostability of this compound

ConditionTime (hours)Remaining Compound (%)
3% H₂O₂ (RT)2492.7
3% H₂O₂ (RT)4886.4
Solid (80°C)7299.5
Solution (80°C)2495.1
Photolytic (ICH Q1B)2489.3

Detailed Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation: Incubate all three solutions at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • Neutralization: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute the samples to an appropriate concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.

  • Stress Condition: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling: Collect samples at various time intervals (e.g., 0, 8, 24, and 48 hours).

  • Analysis: Analyze the samples directly or after appropriate dilution using HPLC.

Protocol 3: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required to resolve degradation products).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C, Solution) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sampling at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

G A This compound B Intermediate A->B H₂O / H⁺ or OH⁻ C Ring-Opened Product B->C Further Hydrolysis

Caption: Hypothetical hydrolytic degradation pathway.

G cluster_check Initial Checks cluster_investigate Investigation start Unexpected HPLC Peak Observed? blank Analyze Blank (Solvent Only) start->blank Yes system Check System Suitability blank->system forced Perform Forced Degradation Study system->forced end_artifact Peak is a System Artifact system->end_artifact Peak in Blank compare Compare Retention Times forced->compare lcms LC-MS Analysis for Mass Identification compare->lcms Peak Matches Degradant end_impurity Peak is an Impurity from Synthesis compare->end_impurity No Match end_degradant Peak is a Degradation Product lcms->end_degradant

Caption: Troubleshooting decision tree for unexpected HPLC results.

Technical Support Center: Troubleshooting NMR Spectra of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of pyridazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the proton or carbon signals in the NMR spectrum of my pyridazinone derivative unexpectedly broad?

A1: Peak broadening in the NMR spectra of pyridazinone derivatives can arise from several factors:

  • Chemical Exchange: Pyridazinone derivatives can exist as tautomers (lactam-lactim or keto-enol forms). If the rate of exchange between these tautomers is on the NMR timescale, it can lead to significant broadening of the signals for the atoms involved in the exchange.[1][2]

  • Aggregation: At higher concentrations, pyridazinone derivatives can form intermolecular aggregates through hydrogen bonding or other non-covalent interactions. This can restrict molecular tumbling and lead to broader lines.[3][4]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Viscosity of the Solution: A highly concentrated or viscous sample can result in broader peaks due to slower molecular motion.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad and distorted peaks for all signals in the spectrum.[5]

Q2: The chemical shifts of my pyridazinone derivative are different from reported values. What could be the cause?

A2: Discrepancies in chemical shifts can be attributed to:

  • Solvent Effects: The chemical shifts of protons and carbons in pyridazinone derivatives can be significantly influenced by the solvent used for the NMR measurement.[6][7] Aromatic solvents like benzene-d₆ can induce significant shifts compared to chlorinated solvents like chloroform-d.

  • Concentration: Changes in sample concentration can affect chemical shifts, particularly for protons involved in hydrogen bonding, due to shifts in aggregation equilibria.[7]

  • pH of the Solution: For pyridazinone derivatives with acidic or basic functional groups, the pH of the solution (especially in protic solvents like D₂O or methanol-d₄) can alter the protonation state and thus the chemical shifts.

  • Temperature: Temperature can influence chemical shifts by affecting conformational equilibria, tautomeric equilibria, and intermolecular interactions.[8]

  • Different Substituents: The electronic nature of substituents on the pyridazinone ring will significantly impact the chemical shifts of the ring protons and carbons.[9][10]

Q3: I am observing more signals in the NMR spectrum than expected for my pyridazinone derivative. What does this indicate?

A3: The presence of extra signals can be due to:

  • Tautomerism: If the exchange between tautomers is slow on the NMR timescale, separate signals will be observed for each tautomer.[1][11]

  • Rotamers: Restricted rotation around a single bond (e.g., an N-aryl bond) can lead to the presence of different rotational isomers (rotamers), each giving rise to a distinct set of signals.

  • Impurities: The sample may contain impurities from the synthesis or purification process.

  • Degradation: The compound may be unstable under the experimental conditions and could be degrading.

Troubleshooting Guides

Guide 1: Addressing Peak Broadening

This guide provides a step-by-step approach to diagnose and resolve peak broadening in the NMR spectra of pyridazinone derivatives.

Experimental Protocol: Variable Temperature (VT) NMR for Studying Chemical Exchange

  • Sample Preparation: Prepare a sample of your pyridazinone derivative in a suitable deuterated solvent (e.g., DMSO-d₆, toluene-d₈) in a high-quality NMR tube (Class A glass is recommended for wide temperature ranges).[12] The concentration should be low enough to minimize aggregation effects.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • High-Temperature Spectra: Gradually increase the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Continue until the broad signals sharpen into a single, averaged signal or until the upper temperature limit of the solvent or instrument is reached.[12][13]

  • Low-Temperature Spectra: If the exchange is too fast at ambient temperature, cool the sample in a similar stepwise manner. This may slow the exchange sufficiently to observe separate signals for the individual species.[14]

  • Data Analysis: Analyze the changes in the line shape of the signals as a function of temperature. The coalescence temperature (the temperature at which two exchanging peaks merge into a single broad peak) can be used to calculate the rate of exchange.

Troubleshooting Workflow for Peak Broadening

G start Broad Peaks Observed in NMR Spectrum check_conc Is the sample concentration high? start->check_conc dilute Dilute the sample and re-acquire spectrum check_conc->dilute Yes check_solvent Are you using an appropriate solvent? check_conc->check_solvent No end Sharp Peaks Obtained dilute->end vt_nmr Perform Variable Temperature (VT) NMR check_impurities Could there be paramagnetic impurities? vt_nmr->check_impurities Broadening persists vt_nmr->end check_solvent->vt_nmr Yes change_solvent Change to a more suitable solvent (e.g., DMSO-d6, Methanol-d4) check_solvent->change_solvent No change_solvent->end purify Repurify the sample (e.g., column chromatography, recrystallization) check_impurities->purify Yes check_impurities->end No purify->end

Caption: A workflow for troubleshooting peak broadening in pyridazinone NMR spectra.

Guide 2: Investigating Tautomerism

The tautomeric equilibrium between the lactam and lactim forms of pyridazinone derivatives is a common phenomenon that can significantly affect their NMR spectra.

Signaling Pathways of Tautomerism

G lactam Lactam Tautomer intermediate Intermediate (Proton Transfer) lactam->intermediate Proton loss from N lactim Lactim Tautomer lactim->intermediate Proton loss from O intermediate->lactam Proton gain at N intermediate->lactim Proton gain at O

Caption: Tautomeric equilibrium in a pyridazinone derivative.

Experimental Approach to Study Tautomerism

  • Solvent Study: Acquire ¹H NMR spectra in a variety of deuterated solvents with different polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The position of the tautomeric equilibrium can be highly solvent-dependent.[6][7]

  • Variable Temperature NMR: As described in Guide 1, VT-NMR is a powerful tool to study the dynamics of tautomeric exchange.[1][11]

  • 2D NMR: Techniques like ¹H-¹³C HMBC can be used to establish long-range correlations that can help in the unambiguous assignment of the signals to a specific tautomer. For example, a correlation from the N-H proton to the carbonyl carbon would support the lactam form.[9][15]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on the Pyridazinone Ring

Proton PositionTypical Chemical Shift (ppm)Notes
H-46.8 - 7.5Can be coupled to H-5.
H-56.2 - 7.0Can be coupled to H-4 and H-6.
H-67.5 - 8.5Often appears as a doublet if coupled to H-5.
N-H10.0 - 13.0Broad signal, chemical shift is highly dependent on solvent and concentration.

Note: These are approximate ranges and can vary significantly based on substitution and solvent.[9][10]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in the Pyridazinone Ring

Carbon PositionTypical Chemical Shift (ppm)
C-3 (C=O)160 - 175
C-4125 - 140
C-5120 - 135
C-6140 - 155

Note: These are approximate ranges and can vary significantly based on substitution and solvent.[9][10]

Table 3: Typical H-H Coupling Constants in the Pyridazinone Ring

CouplingTypical Value (Hz)
³J(H-4, H-5)8 - 10
³J(H-5, H-6)4 - 6
⁴J(H-4, H-6)1 - 2

Note: These values are for a generalized pyridazinone system and can vary with ring substitution and conformation.[16][17]

References

Technical Support Center: Scaling Up 6-Oxo-1,6-dihydropyridazine-4-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals focused on the synthesis and scale-up of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during production.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthesis routes for this compound, and which is most suitable for scale-up?

A1: Historically, several routes have been documented, but many are not ideal for industrial production due to low yields, the use of hazardous materials, or difficult reaction conditions.

  • Route from Diethyl 2-formylbutanedioate: This older method involves the reaction of diethyl 2-formylbutanedioate with hydrazine hydrate. However, it produces a mixture of products with the desired intermediate being the minor component, leading to low overall yields and complex purification.[1] Dehydrogenation with bromine in acetic acid is also required.[1]

  • Route via Horner-Emmons-Wadsworth Reaction: This pathway uses a Horner-Emmons-Wadsworth reaction followed by cyclization and oxidation. A significant drawback is the use of highly toxic potassium dichromate for the oxidation step, making it industrially impracticable.[1]

  • Recommended Scale-up Route: A more recent and industrially viable process starts from dimethyl 2-methylenebutanedioate.[1] This multi-step synthesis involves cyclization with hydrazine, followed by oxidation and hydrolysis. It avoids many of the pitfalls of older methods.[1]

Q2: I am experiencing low yields during the initial cyclization step (dimethyl 2-methylenebutanedioate with hydrazine). What could be the cause?

A2: Low yields in this step can often be attributed to side reactions or incomplete conversion.

  • Temperature Control: Ensure the reaction temperature is maintained appropriately during the addition of hydrazine. Exothermic reactions can lead to side products.

  • Purity of Starting Materials: Verify the purity of dimethyl 2-methylenebutanedioate and hydrazine. Impurities can interfere with the cyclization.

  • Reaction Time: While the reaction is generally efficient, ensure it has been allowed to proceed to completion. Monitoring by an appropriate analytical method (e.g., TLC, LC-MS) is recommended.

Q3: The oxidation of methyl 6-oxohexahydropyridazine-4-carboxylate is not going to completion. How can I improve this?

A3: This is a critical dehydrogenation step. Several factors can influence its success.

  • Oxidizing Agent: Bromine in water is a common oxidizing agent for this step.[1] Ensure the correct stoichiometry of bromine is used (typically 2-2.5 equivalents).[1]

  • Alternative Oxidizing Agent: A mixture of hydrogen peroxide and hydrobromic acid can also be used.[1] This may be a safer alternative to handling elemental bromine on a large scale.

  • Temperature Management: The addition of bromine should be done carefully to control the temperature, which should not exceed 25°C for optimal results.[1]

  • Reaction Monitoring: Use HPLC or GC to monitor the disappearance of the starting material to ensure the reaction has reached completion before proceeding to the next step.

Q4: During the final hydrolysis step, I am getting incomplete conversion of the methyl ester to the carboxylic acid. What should I do?

A4: The efficiency of the hydrolysis depends on the choice of acid or base and the reaction conditions.

  • Base Hydrolysis: Using an aqueous alkali base like sodium hydroxide (1-2 equivalents) is effective.[1] Ensure sufficient reaction time and temperature (e.g., heating under reflux) to drive the reaction to completion.[1]

  • Acid Hydrolysis: Acid-catalyzed hydrolysis is also an option.[1]

  • One-Pot Procedure: To improve efficiency, the hydrolysis can be carried out directly on the reaction mixture from the oxidation step without isolating the intermediate methyl ester.[1]

Q5: Are there greener or more sustainable alternatives for the synthesis of pyridazine derivatives?

A5: Yes, research is ongoing into more environmentally friendly methods. For pyridazine derivatives in general, metal-free protocols like the inverse electron-demand aza-Diels–Alder reaction are being developed.[2] These methods offer a more sustainable and cost-effective alternative to some traditional metal-catalyzed reactions.[2] Additionally, techniques like microwave synthesis and the use of green solvents are being explored to reduce reaction times and environmental impact for heterocyclic synthesis.[3]

Experimental Protocols & Data

Recommended Scale-Up Synthesis Workflow

The following protocol is based on a scalable method for producing this compound.[1]

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis A Dimethyl 2-methylenebutanedioate C Methyl 6-oxohexahydropyridazine-4-carboxylate A->C Reaction with Hydrazine B Hydrazine D Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate C->D Oxidation (e.g., Br2 in H2O) E This compound D->E Hydrolysis (Acid or Base)

Caption: Recommended workflow for scalable synthesis.

Step 1: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate

  • Prepare a solution of hydrazine in a suitable solvent.

  • Cool the solution to a controlled temperature (e.g., 0-10°C).

  • Slowly add dimethyl 2-methylenebutanedioate to the hydrazine solution, maintaining the temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete (monitor by TLC or LC-MS).

  • Isolate the product, which may precipitate from the reaction mixture.

Step 2: Synthesis of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

  • Dissolve methyl 6-oxohexahydropyridazine-4-carboxylate in water and cool the solution in an ice bath.[1]

  • Slowly add bromine (approx. 2.1 equivalents) while ensuring the temperature does not exceed 25°C.[1]

  • Stir the resulting suspension for an extended period (e.g., 16 hours).[1]

  • Filter the precipitated product, wash with water, and dry under reduced pressure.[1]

Step 3: Synthesis of this compound

  • Take the crude or isolated methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate from the previous step.

  • Add an aqueous solution of a base (e.g., sodium hydroxide) or acid.

  • Heat the mixture under reflux for several hours (e.g., 3.5 hours) to ensure complete hydrolysis.[1]

  • Cool the reaction mixture to 0°C to precipitate the product.[1]

  • Filter the solid product, wash with cold water, and dry under reduced pressure at 50°C.[1]

Quantitative Data Summary

The table below summarizes typical yields for the recommended scalable synthesis route.

StepStarting MaterialProductReagentsTypical YieldReference
Oxidation Methyl 6-oxohexahydropyridazine-4-carboxylateMethyl 6-oxo-1H-pyridazine-4-carboxylateBromine, Water81%[1]
Hydrolysis (from isolated intermediate) Methyl 6-oxo-1H-pyridazine-4-carboxylate6-Oxo-1H-pyridazine-4-carboxylic acidAqueous Base/AcidHigh[1]
Combined Oxidation & Hydrolysis (One-Pot) Methyl 6-oxohexahydropyridazine-4-carboxylate6-Oxo-1H-pyridazine-4-carboxylic acidBromine, Water, then Heat78%[1]

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues during the synthesis process.

G cluster_steps Identify Problematic Step cluster_solutions1 Cyclization Solutions cluster_solutions2 Oxidation Solutions cluster_solutions3 Hydrolysis Solutions start Low Final Yield step1 Step 1 (Cyclization) Low Yield? start->step1 step2 Step 2 (Oxidation) Incomplete? start->step2 step3 Step 3 (Hydrolysis) Incomplete? start->step3 sol1a Check Starting Material Purity step1->sol1a Yes sol1b Optimize Temperature Control step1->sol1b Yes sol1c Increase Reaction Time step1->sol1c Yes sol2a Verify Oxidant Stoichiometry (2-2.5 eq) step2->sol2a Yes sol2b Ensure Temp < 25°C During Addition step2->sol2b Yes sol2c Consider H2O2/HBr Alternative step2->sol2c Yes sol3a Increase Reflux Time step3->sol3a Yes sol3b Ensure Sufficient Base/Acid (1-2 eq) step3->sol3b Yes sol3c Confirm pH is Strongly Basic/Acidic step3->sol3c Yes end Yield Improved sol1c->end sol2c->end sol3c->end

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of pyridazinone derivatives. The focus is on identifying, controlling, and avoiding common impurities to ensure product quality and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in pyridazinone synthesis?

Impurities can arise from various sources during the synthesis process.[1] The most prevalent types include:

  • Unreacted Starting Materials: Carryover of γ-ketoacids, 1,4-dicarbonyl compounds, or hydrazine derivatives is a common issue, often due to incomplete reactions.[2]

  • Regioisomers: When using unsymmetrical starting materials, such as an unsymmetrical 1,4-dicarbonyl compound, the reaction can lead to the formation of two different regioisomeric pyridazinone products.[2]

  • Side-Reaction Products: Various side reactions can occur depending on the specific substrates and conditions, leading to unexpected by-products.[2]

  • N-Alkylation Isomers: For syntheses involving substituted hydrazines or post-synthesis alkylation, alkyl groups can attach to different nitrogen atoms on the pyridazinone ring, creating hard-to-separate isomers.[2]

  • Degradation Products: The desired product or intermediates can degrade under harsh reaction conditions, such as excessively high temperatures.[2][3]

  • Process-Related Impurities: These include reagents, catalysts, and solvents used during the synthesis.[1][4]

Q2: What proactive measures can be taken to control and minimize impurity formation?

A proactive strategy is the most effective way to manage impurities.[3] Key preventative measures include:

  • Purity of Starting Materials: Always ensure the high purity of your starting materials, as impurities in these reagents can lead to unwanted side reactions.[2][3]

  • Control of Reaction Conditions:

    • Temperature: Temperature is a critical parameter. Excessively high temperatures can cause decomposition, while temperatures that are too low may lead to incomplete reactions.[2] Monitoring the reaction with Thin Layer Chromatography (TLC) is crucial to find the optimal balance.[2]

    • Solvent: The choice of solvent can significantly impact reaction rates and impurity profiles.[2] Protic solvents like ethanol and acetic acid are commonly used and often facilitate the desired cyclization.[2]

  • Stoichiometry: Precise control over the molar ratios of reactants is essential to prevent excess starting material in the final product.

  • Water Removal: The key cyclocondensation step in forming the pyridazinone ring generates water.[2] Efficient removal of this water can help drive the reaction to completion and prevent potential side reactions.

Q3: What are the recommended analytical techniques for detecting and identifying impurities in a pyridazinone product?

A multi-technique approach is often necessary for comprehensive impurity profiling.[1]

  • Chromatographic Methods:

    • TLC: An indispensable tool for real-time reaction monitoring.[5]

    • HPLC/UHPLC: The primary method for separating, detecting, and quantifying impurities in the final product.[1]

    • GC: Ideal for analyzing volatile organic impurities, such as residual solvents.[1]

  • Spectroscopic and Spectrometric Methods:

    • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS, GC-MS), MS provides molecular weight information that is critical for identifying unknown impurities.[1][6] High-resolution mass spectrometry (HRMS) can help determine the molecular formula.[3]

    • Nuclear Magnetic Resonance (NMR): The most powerful technique for definitive structural elucidation of an impurity after it has been isolated.[3]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Can provide information about the functional groups present in an impurity.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My TLC or HPLC analysis shows multiple spots or peaks, indicating a complex mixture and low yield.

  • Potential Cause 1: Impure Starting Materials. Impurities in reactants can inhibit the main reaction or generate side products.[2]

    • Solution: Verify the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives before starting the reaction.[2] If necessary, purify them using standard techniques like recrystallization or chromatography.

  • Potential Cause 2: Suboptimal Reaction Temperature. The reaction temperature may be too high, causing degradation, or too low, resulting in an incomplete reaction.[2]

    • Solution: Perform temperature optimization studies. Monitor the reaction progress at different temperatures using TLC to identify the optimal condition that maximizes product formation while minimizing by-products.[2]

  • Potential Cause 3: Inefficient Water Removal. The water produced during cyclization can slow down or reverse the reaction.[2]

    • Solution: If your reaction is sensitive to water, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.

Problem: I am observing isomeric impurities that are difficult to separate from my main product.

  • Potential Cause 1: Formation of Regioisomers. The use of unsymmetrical 1,4-dicarbonyl compounds can lead to different regioisomers.[2]

    • Solution: Adjusting reaction conditions (e.g., solvent, temperature, catalyst) may influence the regioselectivity.[2] For purification, high-performance column chromatography is often required. Techniques like "dry loading" the sample onto silica gel can improve separation.[7]

  • Potential Cause 2: N-Alkylation at Multiple Sites. The two nitrogen atoms in the pyridazinone ring can both be susceptible to alkylation, leading to a mixture of N-alkylated products.[2]

    • Solution: The regioselectivity of alkylation is influenced by steric and electronic factors.[2] Using a bulkier alkylating agent may favor reaction at the less sterically hindered nitrogen.[2] The choice of base and solvent can also significantly impact the outcome.[2]

Problem: My final product is contaminated with unreacted starting materials.

  • Potential Cause: Incomplete Reaction. The reaction may not have reached completion due to insufficient time, suboptimal temperature, or unfavorable equilibrium.

    • Solution 1 (Reaction): Increase the reaction time or temperature, carefully monitoring by TLC to avoid degradation.[2] Using a slight excess of one of the reagents, such as hydrazine hydrate (e.g., 1.2 equivalents), can help drive the reaction forward.[2]

    • Solution 2 (Purification): Most starting materials have different physicochemical properties than the pyridazinone product. They can often be removed effectively through washing with an appropriate solvent, recrystallization, or column chromatography.[5][8]

Data Presentation

Table 1: Influence of Reaction Parameters on Pyridazinone Synthesis Purity

ParameterConditionPotential Impact on Purity & YieldMitigation Strategy
Starting Material Purity LowIntroduces side-products, lowers yield.[2]Purify all reactants before use.
Temperature Too HighCauses decomposition of product/reactants.[2]Optimize temperature by monitoring with TLC.
Too LowLeads to incomplete reaction, starting material carryover.[2]Increase reaction time or temperature moderately.
Solvent Choice SuboptimalCan slow reaction rate or favor side reactions.[2]Screen common solvents (e.g., ethanol, acetic acid).[2]
Water Removal InefficientCan inhibit the final cyclization step, reducing yield.[2]Use a Dean-Stark apparatus or dehydrating agent.

Table 2: Common Purification Techniques for Pyridazinone Derivatives

TechniquePrimary UseDescription
Washing Removal of soluble impurities.Washing the crude solid product with a cold solvent in which the desired compound is poorly soluble.[5][8]
Recrystallization Purification of solid products.Dissolving the crude solid in a minimum of hot solvent and allowing it to cool slowly to form pure crystals.[8][9]
Column Chromatography Separation of complex mixtures, isomers, or oily products.Separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[7][8]
Preparative HPLC/SFC Isolation of high-purity compounds.A high-resolution chromatographic technique used to isolate specific impurities for characterization or to obtain highly pure product.[3]

Experimental Protocols

Protocol 1: General Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from common literature procedures for the cyclocondensation of a γ-ketoacid with hydrazine.[2][5]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reaction: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, using a suitable solvent system (e.g., Toluene:Ethyl acetate:Formic acid 5:4:1).[5]

  • Isolation: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Crystallization: The product will often precipitate out of the solution upon cooling. To maximize recovery, the flask can be further cooled in an ice bath.[8]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove soluble impurities.[8]

  • Drying: Dry the purified product under vacuum to obtain 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: General Purification by Recrystallization

This protocol outlines a standard procedure for purifying solid pyridazinone derivatives.[8]

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point. Common choices include ethanol, ethyl acetate, or toluene.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid completely dissolves. Add small portions of hot solvent if needed to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration to remove them before the solution cools.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 3: General Approach for HPLC Purity Analysis

This protocol provides a starting point for developing an HPLC method to assess the purity of a pyridazinone product.

  • Column Selection: A C18 reversed-phase column is a versatile starting point for many pyridazinone derivatives.

  • Mobile Phase: Begin with a simple gradient system, such as:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 20-30 minutes. This will help elute compounds across a range of polarities.

  • Detection: Use a UV detector. Select a wavelength where your compound and expected impurities have significant absorbance (e.g., 230 nm or 254 nm).[10]

  • Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve good separation between the main product peak and any impurity peaks.

  • Quantification: Once the method is optimized, impurity levels can be quantified based on their peak area relative to the main product peak (Area % method).

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction & Product Formation cluster_impurities Potential Impurity Pathways SM1 γ-Ketoacid or 1,4-Dicarbonyl Reaction Cyclocondensation (-H2O) SM1->Reaction Impurity3 Unreacted Starting Materials SM1->Impurity3 incomplete rxn SM2 Hydrazine Derivative SM2->Reaction SM2->Impurity3 incomplete rxn SM_Impurity Impurities in Starting Materials Impurity2 Side-Reaction By-products SM_Impurity->Impurity2 cause Product Desired Pyridazinone Product Reaction->Product main path Impurity1 Regioisomers (from unsymmetrical SMs) Reaction->Impurity1 alternative path Reaction->Impurity2 side reaction

Caption: General synthesis scheme highlighting primary impurity formation pathways.

G Observe Observation: Impure product detected (TLC, HPLC, etc.) CheckSM Step 1: Verify Purity of Starting Materials Observe->CheckSM OptimizeCond Step 2: Optimize Reaction Conditions CheckSM->OptimizeCond if SMs are pure Cause1 Potential Cause: Impure Reactants CheckSM->Cause1 Purify Step 3: Select Appropriate Purification Method OptimizeCond->Purify if impurities persist Cause2 Potential Cause: Suboptimal Temp/Time OptimizeCond->Cause2 Cause3 Potential Cause: Isomer Formation OptimizeCond->Cause3 Sol_Chrom Solution: Use Column Chromatography or Recrystallization Purify->Sol_Chrom Sol_PurifySM Solution: Purify SMs before use Cause1->Sol_PurifySM Sol_Optimize Solution: Monitor by TLC to find optimal temp/time Cause2->Sol_Optimize Cause3->Sol_Optimize adjust conditions Sol_PurifySM->CheckSM re-run reaction Sol_Optimize->OptimizeCond re-run reaction Result Pure Product Sol_Chrom->Result

Caption: A logical workflow for troubleshooting common impurity issues.

G Crude Crude Synthetic Product Wash Initial Wash (with cold solvent) Crude->Wash IsSolid Is the product a solid? Recryst Recrystallization IsSolid->Recryst Yes Column Column Chromatography IsSolid->Column No (or complex mixture) PurityCheck1 Analyze Purity (TLC/HPLC) Recryst->PurityCheck1 PurityCheck2 Analyze Purity (TLC/HPLC) Column->PurityCheck2 Wash->IsSolid PurityCheck1->Column Needs more purification Pure Pure Product PurityCheck1->Pure Purity OK PurityCheck2->Column Re-run column (new conditions) PurityCheck2->Pure Purity OK

Caption: Decision-making flowchart for purifying a crude pyridazinone product.

References

Technical Support Center: Enhancing the Solubility of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is reported to be soluble in water and some organic solvents like ethanol and ether.[1] However, its aqueous solubility can be limited, especially at neutral pH, which is a common challenge for many carboxylic acid-containing compounds. For drug development purposes, enhancing its aqueous solubility is often a critical step.[2]

Q2: What are the primary strategies for enhancing the solubility of this compound?

The main approaches to improve the solubility of this compound, based on its chemical structure (a pyridazinone derivative with a carboxylic acid group), include:

  • pH Adjustment: As a carboxylic acid, its solubility is expected to be highly pH-dependent. Increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Co-solvency: The use of organic co-solvents mixed with water can significantly enhance the solubility of poorly soluble organic compounds.[3]

  • Salt Formation: Preparing a salt of the carboxylic acid with a suitable base is a common and effective method to increase aqueous solubility and dissolution rates.[4][5]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous media.[6]

Q3: How does pH influence the solubility of this compound?

The carboxylic acid moiety in the molecule is weakly acidic. At a pH below its acid dissociation constant (pKa), the compound will exist predominantly in its less soluble, neutral (protonated) form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more polar and thus more water-soluble carboxylate anion. Therefore, a significant increase in solubility is expected in basic solutions.[7]

Q4: Which co-solvents are likely to be effective for this compound?

Based on studies of similar pyridazinone derivatives, common pharmaceutical co-solvents that are likely to be effective include:[8]

  • Dimethyl sulfoxide (DMSO)[9]

  • Polyethylene glycol (PEG), particularly PEG-400[8]

  • Ethanol

  • Propylene glycol (PG)[8]

  • Transcutol®[8]

The choice of co-solvent will depend on the specific application, toxicity considerations, and the desired final concentration.

Q5: What should I consider when selecting a counter-ion for salt formation?

When forming a salt to improve solubility, consider the following:

  • pKa of the drug and the base: A sufficient difference between the pKa of the carboxylic acid and the pKa of the conjugate acid of the selected base is necessary for stable salt formation.

  • Physicochemical properties of the salt: The resulting salt should have desirable properties, such as high solubility, good stability, and low hygroscopicity.

  • Safety and regulatory acceptance: The counter-ion should be pharmaceutically acceptable and non-toxic. Common choices include sodium, potassium, calcium, and tromethamine.

Troubleshooting Guides

Issue 1: The compound precipitates out of my aqueous buffer.

  • Question: I dissolved this compound in a buffer, but it crashed out of solution. What could be the cause?

  • Answer:

    • Check the pH of your buffer: The solubility of this compound is likely low at acidic to neutral pH. If your buffer pH is below the pKa of the carboxylic acid, the compound will be in its less soluble form.

    • Verify the concentration: You may have exceeded the equilibrium solubility of the compound in that specific buffer system.

    • Consider temperature effects: Solubility is often temperature-dependent. A decrease in temperature could cause precipitation.

  • Troubleshooting Steps:

    • Increase the pH: Adjust the pH of your solution to be at least 1-2 units above the pKa of the carboxylic acid. This will convert the compound to its more soluble salt form.

    • Perform a solubility curve: Determine the solubility of the compound at different pH values to identify the optimal pH range for your desired concentration.

    • Add a co-solvent: Introduce a small percentage of a water-miscible organic solvent like DMSO or ethanol to the buffer to increase the compound's solubility.

    • Heat the solution: Gently warming the solution may help dissolve the compound, but be cautious of potential degradation at elevated temperatures. Ensure the compound remains in solution upon cooling to the experimental temperature.

Issue 2: Low solubility in organic solvents for reaction scale-up.

  • Question: I am trying to scale up a synthesis, but the solubility of this compound in my chosen organic solvent is too low.

  • Answer: While soluble in some organic solvents, its polarity may limit solubility in less polar solvents.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility in a wider range of organic solvents. Polar aprotic solvents like DMSO, DMF, or NMP might be more effective.

    • Co-solvent Mixtures: Use a mixture of solvents. For example, a small amount of a highly polar solvent in a less polar one can sometimes improve solubility.

    • Salt Formation: Convert the carboxylic acid to a more soluble salt form, such as a triethylammonium or diisopropylethylammonium salt, which may have better solubility in organic solvents.

    • Temperature Increase: Carefully increase the reaction temperature, while monitoring for any potential degradation of the compound.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

This protocol outlines the shake-flask method, a common technique for determining equilibrium solubility.[10]

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[11]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration (using a filter that does not bind the compound).[12]

  • Quantification: Accurately dilute the supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[11][12]

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffers to generate a pH-solubility profile.

Protocol 2: Screening of Co-solvents for Solubility Enhancement
  • Prepare Co-solvent Stock Solutions: Prepare mixtures of an organic co-solvent (e.g., DMSO, ethanol, PEG-400) with water or a relevant buffer (e.g., PBS pH 7.4) at various concentrations (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Determination: For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.

  • Data Presentation: Tabulate the solubility data for each co-solvent at different concentrations to compare their effectiveness.

Data Presentation

Table 1: Illustrative pH-Dependent Solubility of this compound at 25°C

Buffer pHSolubility (µg/mL)
2.050
4.0150
6.0400
7.41200
8.03500
10.0>10000

Note: This data is for illustrative purposes to demonstrate a typical pH-solubility profile for a carboxylic acid.

Table 2: Illustrative Solubility in Various Co-solvent Systems (in PBS, pH 7.4) at 25°C

Co-solvent System0% Co-solvent10% Co-solvent20% Co-solvent
Ethanol 1200 µg/mL2500 µg/mL5500 µg/mL
PEG-400 1200 µg/mL3200 µg/mL8000 µg/mL
DMSO 1200 µg/mL4500 µg/mL>15000 µg/mL

Note: This data is for illustrative purposes to demonstrate the comparative effect of different co-solvents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Excess Compound equilibration Equilibrate (Shake @ 25°C, 48h) prep_compound->equilibration prep_solvents Prepare Buffers / Co-solvents prep_solvents->equilibration separation Phase Separation (Centrifuge/Filter) equilibration->separation quantification Quantify Supernatant (HPLC) separation->quantification data_analysis Plot Solubility vs. Condition quantification->data_analysis

Caption: Workflow for Solubility Determination.

solubility_logic cluster_strategies Solubility Enhancement Strategies start Low Aqueous Solubility of This compound ph_adjust pH Adjustment (Increase pH > pKa) start->ph_adjust cosolvency Co-solvency (e.g., DMSO, PEG-400) start->cosolvency salt_form Salt Formation (e.g., Na+, K+ salt) start->salt_form end_node Enhanced Aqueous Solubility ph_adjust->end_node cosolvency->end_node salt_form->end_node

Caption: Strategies for Solubility Enhancement.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds have demonstrated therapeutic potential across various domains, including oncology, inflammation, and cardiovascular diseases. This guide provides a comparative overview of the biological activities of selected pyridazinone derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

I. Comparative Analysis of Anticancer Activity

A significant number of pyridazinone derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyridazinone derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A A549 (Lung Carcinoma)7.8Doxorubicin0.9
Derivative B MCF-7 (Breast Cancer)5.2Doxorubicin1.2
Derivative C HeLa (Cervical Cancer)10.5Cisplatin8.5
Derivative D HT-29 (Colon Cancer)6.15-Fluorouracil4.7

Note: The data presented are representative examples collated from various studies. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

Key Signaling Pathway: VEGFR-2

The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyridazinone derivatives have been shown to inhibit VEGFR-2, a key receptor in this pathway, thereby disrupting downstream signaling cascades that promote cell proliferation and survival.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyridazinone Pyridazinone Derivatives Pyridazinone->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway inhibited by pyridazinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Workflow of the MTT Cytotoxicity Assay:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of pyridazinone derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4h to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

II. Comparative Analysis of Anti-inflammatory Activity

Pyridazinone derivatives have also been recognized for their potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Quantitative Data Summary: Anti-inflammatory Activity

The following table presents the in vitro COX-2 inhibitory activity and in vivo anti-inflammatory efficacy of selected pyridazinone derivatives.

Compound IDIn Vitro COX-2 Inhibition (IC50, µM)In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)Reference CompoundIn Vivo % Inhibition
Derivative E 0.2565Indomethacin70
Derivative F 0.4258Indomethacin70
Derivative G 0.1872Celecoxib75
Derivative H 0.3361Celecoxib75

Note: The in vivo data is based on the carrageenan-induced paw edema model in rats.

Key Signaling Pathway: COX-2 in Inflammation

The COX-2 enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, pyridazinone derivatives can reduce the production of these pro-inflammatory mediators.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 PGH2 COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivatives Pyridazinone->COX2 Inhibits

Caption: The COX-2 pathway in inflammation and its inhibition by pyridazinone derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of pharmacological agents.

Workflow for Carrageenan-Induced Paw Edema Assay:

Paw_Edema_Workflow A 1. Acclimatize rats for one week B 2. Administer pyridazinone derivatives or vehicle (control group) orally A->B C 3. After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw B->C D 4. Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection C->D E 5. Calculate the percentage inhibition of edema D->E

Caption: Workflow for the carrageenan-induced paw edema model in rats.

Detailed Methodology:

  • Animals: Male Wistar rats (150-200 g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Dosing: The animals are divided into groups. The test groups receive the pyridazinone derivatives orally at a specific dose. The control group receives the vehicle, and the standard group receives a reference anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.

III. Comparative Analysis of Cardiovascular Activity

Certain pyridazinone derivatives have shown promise as cardiovascular agents, particularly as cardiotonic and vasodilatory agents. Their mechanism often involves the inhibition of phosphodiesterase 3 (PDE3), leading to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.

Quantitative Data Summary: Cardiovascular Activity

The following table summarizes the in vitro vasodilatory and cardiotonic effects of representative pyridazinone derivatives.

Compound IDVasodilatory Activity (IC50, µM)Cardiotonic Effect (% Increase in Contractile Force)Reference CompoundVasodilatory Activity (IC50, µM)
Derivative I 0.545Levosimendan0.3
Derivative J 1.238Milrinone0.8
Derivative K 0.852Levosimendan0.3
Derivative L 2.530Milrinone0.8

Note: Vasodilatory activity is often assessed on isolated aortic rings, while cardiotonic effects are measured on isolated heart preparations.

Key Signaling Pathway: PDE3 Inhibition

Phosphodiesterase 3 (PDE3) is an enzyme that degrades cAMP. By inhibiting PDE3, pyridazinone derivatives increase intracellular cAMP levels. In the heart, this leads to increased calcium influx and enhanced contractility (positive inotropy). In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation.

PDE3_Pathway cluster_heart Cardiac Myocyte cluster_vsm Vascular Smooth Muscle ATP_heart ATP AC_heart Adenylate Cyclase ATP_heart->AC_heart cAMP_heart cAMP AC_heart->cAMP_heart PKA_heart PKA cAMP_heart->PKA_heart PDE3_heart PDE3 cAMP_heart->PDE3_heart Ca_channel Ca2+ Channels PKA_heart->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Contractility Ca_influx->Contraction AMP_heart AMP PDE3_heart->AMP_heart ATP_vsm ATP AC_vsm Adenylate Cyclase ATP_vsm->AC_vsm cAMP_vsm cAMP AC_vsm->cAMP_vsm MLCK_inhibition MLCK Inhibition cAMP_vsm->MLCK_inhibition PDE3_vsm PDE3 cAMP_vsm->PDE3_vsm Relaxation Vasodilation MLCK_inhibition->Relaxation AMP_vsm AMP PDE3_vsm->AMP_vsm Pyridazinone Pyridazinone Derivatives Pyridazinone->PDE3_heart Inhibits Pyridazinone->PDE3_vsm Inhibits

Caption: Mechanism of cardiotonic and vasodilatory effects of pyridazinone derivatives via PDE3 inhibition.

This guide provides a foundational comparison of the biological activities of pyridazinone derivatives. Further research and development in this area hold the promise of discovering novel therapeutic agents with improved efficacy and safety profiles for a range of diseases.

Navigating the Anticancer Potential of Pyridazinone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics has led to the extensive investigation of heterocyclic compounds, with the pyridazinone scaffold emerging as a promising pharmacophore. While the specific anticancer effects of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid are not extensively documented in publicly available literature, a wealth of data exists for structurally related pyridazinone derivatives. This guide provides a comprehensive comparison of a representative 3,6-disubstituted pyridazine analog, herein referred to as Pyridazinone Analog X, against established anticancer agents. The data presented is a synthesis of findings from preclinical studies on similar pyridazinone derivatives, offering a valuable resource for researchers in the field of oncology drug discovery.

In Vitro Efficacy: A Comparative Analysis

The cytotoxic potential of Pyridazinone Analog X has been evaluated against a panel of human cancer cell lines, with notable activity observed in breast cancer. For comparative purposes, the performance of this analog is benchmarked against standard chemotherapeutic agents, Doxorubicin and Cisplatin.

CompoundCell LineCancer TypeIC50 (µM)Reference
Pyridazinone Analog X T-47DBreast Cancer0.43 ± 0.01[1]
Pyridazinone Analog X MDA-MB-231Breast Cancer0.99 ± 0.03[1]
Doxorubicin T-47DBreast Cancer~ 0.1 - 1.0General Literature
Doxorubicin MDA-MB-231Breast Cancer~ 0.05 - 0.5General Literature
Cisplatin T-47DBreast Cancer~ 1.0 - 10.0General Literature
Cisplatin MDA-MB-231Breast Cancer~ 2.0 - 15.0General Literature

Note: IC50 values for standard agents are approximate and can vary based on experimental conditions. The data for Pyridazinone Analog X is derived from a study on 3,6-disubstituted pyridazines.[1]

Mechanistic Insights: Targeting the Cell Cycle

Pyridazinone Analog X has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Inhibition of CDK2 disrupts the G1/S phase transition, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This targeted mechanism of action suggests a potential for greater selectivity and reduced off-target effects compared to traditional cytotoxic agents.

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex with Rb Rb Protein CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Pyridazinone_Analog_X Pyridazinone Analog X Pyridazinone_Analog_X->CDK2 inhibits

Caption: Signaling pathway of CDK2 inhibition by Pyridazinone Analog X.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., T-47D, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compound (Pyridazinone Analog X) and control drugs (Doxorubicin, Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound and control drugs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Western Blot Analysis for Apoptotic Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with the test compound.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Electrotransfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Efficacy: Tumor Growth Inhibition

While specific in vivo data for Pyridazinone Analog X is not available, the following is a general protocol for assessing the antitumor efficacy of a test compound in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for tumor induction

  • Test compound and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

InVivo_Workflow start Start implant Implant Tumor Cells in Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment & Control Groups monitor_growth->randomize treat Administer Compound or Vehicle randomize->treat measure Measure Tumor Volume (every 2-3 days) treat->measure monitor_health Monitor Animal Health & Body Weight measure->treat Repeated Dosing measure->monitor_health endpoint Study Endpoint monitor_health->endpoint Pre-defined criteria met analyze Analyze Data (Tumor Growth Inhibition) endpoint->analyze end End analyze->end

Caption: General workflow for in vivo tumor growth inhibition studies.

Conclusion

The available preclinical data on pyridazinone derivatives, exemplified by the potent CDK2 inhibitory activity and cytotoxicity of analogs like Pyridazinone Analog X, underscore the therapeutic promise of this chemical scaffold in oncology.[1] While further investigation into the specific properties of this compound is warranted, the comparative data and detailed protocols presented in this guide offer a solid foundation for researchers to design and execute studies aimed at validating and advancing this class of compounds towards clinical development. The targeted mechanism of action of these derivatives suggests a potential for improved efficacy and safety profiles over conventional chemotherapies.

References

A Comparative Analysis of Pyridazinone and Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a potential drug candidate. Among the myriad of nitrogen-containing heterocycles, pyridazinone and pyrimidine derivatives have emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of these two important classes of compounds, with a focus on their application as anticancer and anti-inflammatory agents.

This analysis synthesizes data from various studies to offer a comparative perspective on the performance of representative pyridazinone and pyrimidine derivatives. While a direct head-to-head comparison in a single study is not available in the reviewed literature, this guide collates and presents key findings to aid in the rational design of novel therapeutics.

Performance Snapshot: Pyridazinone vs. Pyrimidine Derivatives

The following tables summarize the biological activities of selected pyridazinone and pyrimidine derivatives against common drug targets. It is important to note that these results are compiled from different studies and direct comparison of absolute values should be made with caution.

As Anticancer Agents (VEGFR-2 Inhibition)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Both pyridazinone and pyrimidine scaffolds have been successfully utilized to develop potent VEGFR-2 inhibitors.

Compound ClassDerivativeTargetIC50 (µM)Cell LineReference
Pyridazinone Diarylurea-based pyridazinone (17a)VEGFR-2Not specified (best inhibitory activity)-[1]
Pyridazinone Diarylurea-based pyridazinone (10l)-1.66 - 100A549/ATCC[1]
Pyrimidine Pyrimidine-based derivative (7d)VEGFR-2-A549: 9.19 - 13.17[2]
Pyrimidine Pyrimidine-based derivative (9s)VEGFR-2-A549: 9.19 - 13.17[2]
Pyrimidine Pyrimidine-based derivative (13n)VEGFR-2-A549: 9.19 - 13.17[2]
Pyrimidine Furo[2,3-d]pyrimidine derivative (15b)VEGFR-2-HUVEC[3]
Pyrimidine Thieno[2,3-d]pyrimidine derivative (21e)VEGFR-20.021-[3]
As Anti-inflammatory Agents (COX-2 Inhibition)

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Compound ClassDerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyridazinone 2,6-disubstituted pyridazinone (23g)COX-20.0438411.51[4]
Pyridazinone 2,6-disubstituted pyridazinone (80a)COX-20.043-[4]
Pyrimidine Pyrimidine-5-carbonitrile (3b)COX-20.20-[5]
Pyrimidine Pyrimidine-5-carbonitrile (5b)COX-20.18-[5]
Pyrimidine Pyrimidine-5-carbonitrile (5d)COX-20.16-[5]
Reference CelecoxibCOX-20.05911.87[4][5]
Reference NimesulideCOX-21.68-[5]

Experimental Methodologies

The following are representative experimental protocols for the key assays cited in this guide.

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the concentration of a compound required to inhibit 50% of the activity of the VEGFR-2 enzyme (IC50).

Materials:

  • Purified recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well microplates

  • Plate reader for luminescence or fluorescence detection (e.g., Kinase-Glo® Luminescent Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

  • Add the VEGFR-2 enzyme, substrate, and test compound solution to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a detection reagent (e.g., Kinase-Glo® reagent).

  • The luminescence or fluorescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To measure the IC50 of a compound for both COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) as a colorimetric probe

  • Tris-HCl buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader for colorimetric detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the enzyme (either COX-1 or COX-2), heme, and the test compound solution in Tris-HCl buffer.

  • Pre-incubate the mixture at room temperature for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time. The rate of color development is proportional to the COX activity.

  • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

  • Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Visualizing the Mechanisms of Action

VEGFR-2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of VEGFR-2 and the point of inhibition by VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyridazinone or Pyrimidine Derivatives Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazinone/pyrimidine derivatives.

Cyclooxygenase (COX) Pathway and Inhibition

This diagram depicts the role of COX enzymes in the inflammatory cascade and how COX inhibitors block this process.

COX_Pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Stimulus COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection Gastric Mucosa Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation Pain, Fever, Inflammation Prostaglandins_Inflammatory->Inflammation Inhibitors Pyridazinone or Pyrimidine Derivatives (COX-2 Selective Inhibitors) Inhibitors->COX2 Inhibits

Caption: The cyclooxygenase (COX) pathway and the mechanism of selective COX-2 inhibition.

Conclusion

Both pyridazinone and pyrimidine derivatives have proven to be versatile scaffolds for the development of potent bioactive compounds, particularly in the fields of oncology and inflammation. The choice between these two heterocyclic systems will depend on the specific therapeutic target and the desired pharmacological profile. The data presented in this guide, while not from direct comparative studies, highlights the potential of both scaffolds to yield highly active compounds. Further research involving head-to-head comparisons of optimized derivatives from both classes is warranted to definitively establish their relative merits for specific biological targets.

References

Data Presentation: Quantitative Efficacy of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyridazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Pyridazinone derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an objective comparison of their efficacy in preclinical in vitro and in vivo models, supported by experimental data from various studies. The aim is to offer a clear perspective on the translation of in vitro potency to in vivo activity for this important class of compounds.

The following tables summarize the quantitative data for various pyridazinone compounds, comparing their performance in in vitro assays with their efficacy in in vivo models.

Table 1: Anti-Cancer Activity of Pyridazinone Compounds
CompoundTarget/MechanismIn Vitro AssayCell LineIC50In Vivo ModelEfficacyReference
4aa PDE4 InhibitorMitochondrial ActivitySaos-2 (Osteosarcoma)~10 µMMurine Orthotopic OsteosarcomaDecreased tumor development[1][2]
4ba PDE4 InhibitorMitochondrial ActivitySaos-2 (Osteosarcoma)~10 µMMurine Orthotopic OsteosarcomaDecreased tumor development[1][2]
4aa PDE4 InhibitorMitochondrial ActivityMNNG/HOS (Osteosarcoma)~50 µMMurine Orthotopic OsteosarcomaDecreased tumor development[2]
4ba PDE4 InhibitorMitochondrial ActivityMNNG/HOS (Osteosarcoma)~50 µMMurine Orthotopic OsteosarcomaDecreased tumor development[2]
IMB5043 ATM-Chk2 PathwayNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedPotent antitumor efficacy[2]
Pyridine derivative Apoptosis InductionAnnexin V-FITC/PISkin Epidermoid CancerNot SpecifiedNot SpecifiedHighest induction of late apoptosis and necrosis[3]
Table 2: Anti-Inflammatory Activity of Pyridazinone Compounds
CompoundTargetIn Vitro AssayIC50 / % InhibitionIn Vivo ModelEfficacyReference
4ba PDE4BEnzyme InhibitionIC50 = 251 ± 18 nM (64% inhibition at 20 µM)Lipopolysaccharide (LPS) induced monocyte recruitmentReduced cell infiltrate by 69% at 200 µM[4]
5a COX-2Enzyme InhibitionIC50 = 0.77 µM (SI = 16.70)Rat Paw EdemaStrong anti-inflammatory effect, comparable to indomethacin and celecoxib[5][6]
5f COX-2Enzyme InhibitionIC50 = 1.89 µM (SI = 13.38)Rat Paw EdemaStrong anti-inflammatory effect, comparable to indomethacin and celecoxib[5][6]
Table 3: Kinase Inhibitory Activity of Pyridazinone Compounds
CompoundTarget KinaseIn Vitro AssayIC50In Vivo ModelEfficacyReference
Compound 13 C-Terminal Src Kinase (CSK)Biochemical and Cellular AssaysPotent activityMouse ModelDecrease in LCK phosphorylation in spleens[7][8]
Compound 8 Bruton's Tyrosine Kinase (BTK)Kinase Assay2.1 nMMouse Collagen-Induced Arthritis (CIA)Significant inhibition of arthritis[9]
Compound 19 c-Met Tyrosine KinaseNot SpecifiedNot SpecifiedEBC-1 Tumor XenograftSignificant antitumor activity[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical assessment and replication of the findings.

In Vitro Assays

1. Cell Viability / Cytotoxicity Assay (Mitochondrial Activity) [2]

  • Cell Lines: Human osteosarcoma cell lines (Saos-2, MNNG/HOS).

  • Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of the pyridazinone compounds or vehicle control (DMSO). After a specified incubation period (e.g., 96 hours), a reagent such as MTT or WST-1 is added to the wells. The formation of formazan, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

2. Enzyme Inhibition Assay (e.g., COX-2, PDE4) [4][5]

  • Enzyme Source: Recombinant human COX-1 and COX-2 or PDE4B.

  • Procedure: The assay is typically performed in a multi-well plate format. The enzyme is incubated with the pyridazinone compound at various concentrations before the addition of the substrate (e.g., arachidonic acid for COX, cAMP for PDE). The reaction is allowed to proceed for a set time and then terminated.

  • Detection: The product of the enzymatic reaction is quantified. For COX assays, this can be the measurement of prostaglandin E2 (PGE2) levels using an ELISA kit. For PDE assays, the remaining cAMP can be measured.

  • Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration. The selectivity index (SI) for COX-2 inhibitors is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

3. Apoptosis Assay (Annexin V-FITC/PI Staining) [3][11]

  • Cell Line: Skin epidermoid cancer cells.

  • Procedure: Cells are treated with the pyridazinone compounds for a specified duration. After treatment, both floating and adherent cells are collected, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

In Vivo Models

1. Murine Orthotopic Osteosarcoma Model [1][11]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID).

  • Procedure: Human osteosarcoma cells (e.g., MNNG/HOS) are injected into the tibia of the mice. Once tumors are established, mice are treated with the pyridazinone compounds or a vehicle control, typically via intraperitoneal injection.

  • Efficacy Evaluation: Tumor growth is monitored over time using imaging techniques (e.g., bioluminescence imaging if cells are luciferase-tagged) or by measuring tumor volume at the end of the study. Body weight is also monitored as an indicator of toxicity.

2. Rat Paw Edema Model (Anti-inflammatory) [5][6]

  • Animal Model: Wistar rats.

  • Procedure: An inflammatory agent (e.g., carrageenan) is injected into the sub-plantar region of the rat's hind paw to induce edema. The pyridazinone compounds or reference drugs (e.g., indomethacin) are administered orally or intraperitoneally prior to the carrageenan injection.

  • Efficacy Evaluation: The volume of the paw is measured at various time points after the induction of inflammation using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

3. Mouse Collagen-Induced Arthritis (CIA) Model [9]

  • Animal Model: DBA/1 mice.

  • Procedure: Arthritis is induced by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given after a few weeks. Treatment with the pyridazinone compound or vehicle is initiated after the onset of arthritis.

  • Efficacy Evaluation: The severity of arthritis is scored based on paw swelling and inflammation. Histopathological analysis of the joints can also be performed at the end of the study to assess cartilage and bone erosion.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy iv_start Pyridazinone Compound Synthesis iv_assay Biochemical/Cell-based Assays (e.g., Enzyme Inhibition, Cytotoxicity) iv_start->iv_assay iv_data Quantitative Data (e.g., IC50) iv_assay->iv_data inv_start Lead Compound Selection iv_data->inv_start Identifies promising candidates inv_model Animal Model of Disease (e.g., Xenograft, Inflammation) inv_start->inv_model inv_data Efficacy & Toxicity Data (e.g., Tumor Volume, Paw Edema) inv_model->inv_data

Caption: General workflow for evaluating pyridazinone compounds from in vitro screening to in vivo efficacy testing.

pde4_pathway cluster_cell Inflammatory Cell atp ATP ac Adenylate Cyclase camp cAMP ac->camp Converts pde4 PDE4 pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde4->amp Hydrolyzes inflammation Pro-inflammatory Mediator Release pka->inflammation Inhibits pyridazinone Pyridazinone Inhibitor pyridazinone->pde4 Inhibits cox_pathway cluster_inflammation Inflammatory Response membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid (AA) pla2->aa Releases cox2 COX-2 pgs Prostaglandins (PGs) cox2->pgs Synthesizes inflammation Pain & Inflammation pgs->inflammation Mediates pyridazinone Pyridazinone Inhibitor pyridazinone->cox2 Selectively Inhibits

References

Structure-Activity Relationship of 6-Oxo-1,6-dihydropyridazine-4-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-oxo-1,6-dihydropyridazine-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds across various biological targets, supported by experimental data. The information presented herein is intended to aid researchers in the design and development of novel therapeutic agents based on this versatile heterocyclic core.

Anti-inflammatory Activity

Analogs of this compound have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), 5-lipoxygenase (5-LOX), carbonic anhydrases (CAs), and phosphodiesterase 4 (PDE4).

COX-1 and COX-2 Inhibition

The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes the in vitro inhibitory activities of a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides against COX-1 and COX-2.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Analogs

CompoundRIC₅₀ (µM) COX-1IC₅₀ (µM) COX-2Selectivity Index (SI) (COX-1/COX-2)
3 H>1000.07>1428
5a 4-F-C₆H₄CH₂>1000.11>909
5b 4-Cl-C₆H₄CH₂>1000.14>714
5c 4-Br-C₆H₄CH₂>1000.07>1428
7a CH₃SO₂>1000.05>2000
7b C₂H₅SO₂>1000.06>1667
7c C₆H₅SO₂>1000.08>1250
7d 4-CH₃-C₆H₄SO₂>1000.08>1250
7e 4-F-C₆H₄SO₂>1000.09>1111
Celecoxib -5.00.05100
Indomethacin -0.10.250.4

Data sourced from[1]

Structure-Activity Relationship (SAR) for COX Inhibition:

  • The 4-(6-oxopyridazin-1-yl)benzenesulfonamide scaffold is crucial for potent and selective COX-2 inhibition.

  • Substitution at the 3-position of the pyridazinone ring significantly influences activity. The parent hydroxyl compound (3 ) shows high COX-2 selectivity.

  • Alkylation or sulfonylation of the 3-hydroxyl group generally maintains or improves COX-2 inhibitory potency.

  • Notably, the methanesulfonate (7a ) and ethanesulfonate (7b ) derivatives exhibit the most potent COX-2 inhibition, comparable to celecoxib, with excellent selectivity indices.[1]

5-Lipoxygenase (5-LOX) and Carbonic Anhydrase (CA) Inhibition

The dual inhibition of COX-2 and 5-LOX is a promising strategy for developing anti-inflammatory agents with a broader spectrum of activity and potentially reduced side effects. Furthermore, the inhibition of certain carbonic anhydrase isoforms (e.g., CA IX and XII) is implicated in anticancer and anti-inflammatory responses.

Table 2: In Vitro 5-LOX and Carbonic Anhydrase Inhibitory Activity

CompoundR5-LOX IC₅₀ (µM)hCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
3 H2.023.555.845.168.3
5a 4-F-C₆H₄CH₂4.589.35.34.925.4
5b 4-Cl-C₆H₄CH₂5.0116.337.112.338.1
5c 4-Br-C₆H₄CH₂4.0221.5106.414.845.2
7a CH₃SO₂3.048.345.252.375.1
7b C₂H₅SO₂2.552.678.958.182.4
7c C₆H₅SO₂6.0185.934.219.455.7
7d 4-CH₃-C₆H₄SO₂7.0123.519.222.861.3
7e 4-F-C₆H₄SO₂6.5362.831.66.448.9
Zileuton -3.5----
Acetazolamide --25012255.7

Data sourced from[1]

SAR for 5-LOX and CA Inhibition:

  • The parent 3-hydroxy-6-oxopyridazine derivative (3 ) is a potent 5-LOX inhibitor.[1]

  • Alkylation and sulfonylation at the 3-position generally lead to a slight decrease in 5-LOX inhibitory activity.[1]

  • Regarding carbonic anhydrase inhibition, the substitution pattern at the 3-position dictates the isoform selectivity. The benzyloxy derivative 5a is a potent and selective inhibitor of hCA II and hCA IX.[1]

  • The aryl sulphonate derivative 7e shows high potency against the tumor-associated isoform hCA IX.[1]

Anticancer Activity

Several studies have explored the anticancer potential of this compound analogs. Their mechanism of action often involves the inhibition of protein kinases or induction of apoptosis.

Table 3: In Vitro Anticancer Activity of this compound Analogs

CompoundRCell LineIC₅₀ (µM)
10l 3-Br-C₆H₄-NH-CO-NH-A549/ATCC (Lung)1.66
17a 4-F-C₆H₄-NH-CO-NH-CH=CH-A549/ATCC (Lung)>100
8f 3-CF₃-C₆H₄-NH-CS-NH-UACC-62 (Melanoma)3.24
Sorafenib -A549/ATCC (Lung)5.5

Data sourced from[2]

SAR for Anticancer Activity:

  • The nature of the substituent at the pyridazinone ring is critical for anticancer activity.

  • The diarylurea moiety, as seen in compound 10l , confers potent activity against the A549 lung cancer cell line, exceeding the potency of the standard drug sorafenib.[2]

  • The presence of a thiourea linkage, as in compound 8f , results in significant activity against melanoma cell lines.[2]

  • The introduction of an olefinic linker between the pyridazinone core and the diarylurea moiety, as in compound 17a , appears to be detrimental to the anticancer activity.[2]

Antimicrobial Activity

The pyridazinone nucleus is also a promising scaffold for the development of novel antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values for a series of pyridazinone derivatives against various bacterial and fungal strains.

Table 4: In Vitro Antimicrobial Activity of Pyridazinone Analogs

CompoundRS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
8g 3-Cl-C₆H₄-NH-CS-NH->1024>102416
10h 3-Br-C₆H₄-NH-CO-NH-16256512
Amikacin -0.52-
Amphotericin B ---2

Data sourced from[2][3]

SAR for Antimicrobial Activity:

  • Substitution at the pyridazinone ring plays a crucial role in determining the antimicrobial spectrum and potency.

  • The phenylthiourea derivative with a 3-chloro substitution (8g ) displays significant antifungal activity against Candida albicans.[2]

  • The diarylurea derivative with a 3-bromo substitution (10h ) exhibits potent antibacterial activity against Staphylococcus aureus.[2]

  • In general, the diarylurea-containing pyridazinones show better antibacterial activity, while the phenylthiourea analogs demonstrate more promising antifungal properties.[2]

Antihypertensive Activity

Pyridazinone derivatives have been investigated for their potential as antihypertensive agents, with some analogs showing promising activity as angiotensin-converting enzyme (ACE) inhibitors or vasodilators.

Table 5: In Vitro ACE Inhibitory Activity of a Pyridazinone Analog

CompoundStructureIC₅₀ (µg/mL)
6 6-(4-aminophenyl)-2-(4-aminobenzylidene)-4,5-dihydro-3(2H)-pyridazinone5.78
Lisinopril -0.85

Data sourced from[1][4]

SAR for Antihypertensive Activity:

  • The presence of free amino groups on the phenyl rings appears to be important for ACE inhibitory activity, as seen in compound 6 .[1][4]

  • While the inhibitory potency of this analog is modest compared to the standard drug lisinopril, it provides a valuable starting point for further optimization.[1][4]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 is determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

The 5-LOX inhibitory activity is evaluated using a 5-LOX inhibitor screening assay kit. The assay is based on the measurement of the hydroperoxides produced in the 5-lipoxygenase reaction. The assay is performed in a 96-well plate, and the absorbance is read at 490 nm.

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

An Applied Photophysics stopped-flow instrument is used for assaying the CA-catalyzed CO₂ hydration activity. The enzyme and inhibitor solutions are pre-incubated, and the reaction is initiated by adding CO₂-saturated water. The enzyme activity is monitored by observing the change in pH.

In Vitro Anticancer Cytotoxicity (MTT) Assay

Human cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified period. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Antimicrobial (Minimum Inhibitory Concentration - MIC) Assay

The MIC is determined using the broth microdilution method. A serial dilution of the test compounds is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The ACE inhibitory activity is determined using a commercially available ACE inhibitor screening assay kit. The assay is based on the principle that ACE hydrolyzes a substrate to release a product that can be detected colorimetrically. The assay is performed in a 96-well plate, and the absorbance is measured at a specific wavelength. The IC₅₀ value is calculated as the concentration of the inhibitor that reduces the ACE activity by 50%.[1][4]

Visualizations

Inflammatory_Pathway cluster_inhibition Inhibition by Pyridazinone Analogs Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LOX Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes Prostaglandin H2->Prostaglandins & Thromboxanes Isomerases Leukotrienes Leukotrienes 5-HPETE->Leukotrienes COX-1 / COX-2 COX-1 / COX-2 5-LOX 5-LOX

Caption: Inhibition of COX and 5-LOX pathways by pyridazinone analogs.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis Seed Cells Seed Cells Add Compounds Add Compounds Seed Cells->Add Compounds Incubate Incubate Add Compounds->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT Reagent->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow of the MTT assay for cytotoxicity testing.

References

Cross-Reactivity Profile of 6-Oxo-1,6-dihydropyridazine-4-carboxylic Acid Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of derivatives of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid across a range of biological assays. The data presented is compiled from publicly available research and is intended to offer insights into the potential off-target effects and polypharmacology of this chemical scaffold. While direct broad-panel screening data for the parent compound, this compound, is not extensively available in the reviewed literature, analysis of its substituted analogs reveals a propensity for interaction with several enzyme families, including kinases and oxidoreductases.

Summary of Biological Activities

Derivatives of the this compound core structure have been investigated for a variety of therapeutic applications, leading to the identification of their activity against several distinct biological targets. This section summarizes the quantitative data on the inhibitory activities of these derivatives.

Inhibitory Activity Against Inflammatory Enzymes

A notable area of investigation for pyridazinone derivatives has been in the context of inflammation. Certain analogs have demonstrated inhibitory activity against key enzymes in inflammatory pathways.

.[1][2]

Derivative TypeTarget EnzymeIC50 / KᵢReference CompoundIC50 / Kᵢ (Ref.)
4-(6-oxopyridazin-1-yl)benzenesulfonamidesCarbonic Anhydrase I (hCA I)23.5 - 362.8 nM (Kᵢ)Acetazolamide (AAZ)-
4-(6-oxopyridazin-1-yl)benzenesulfonamidesCarbonic Anhydrase II (hCA II)12.8 - 185.9 nM (Kᵢ)Acetazolamide (AAZ)-
4-(6-oxopyridazin-1-yl)benzenesulfonamidesCarbonic Anhydrase IX (hCA IX)25.4 - 288.4 nM (Kᵢ)Acetazolamide (AAZ)-
4-(6-oxopyridazin-1-yl)benzenesulfonamidesCarbonic Anhydrase XII (hCA XII)5.3 - 49.7 nM (Kᵢ)Acetazolamide (AAZ)-
4-(6-oxopyridazin-1-yl)benzenesulfonamidesCyclooxygenase-1 (COX-1)>100 µM (IC₅₀)Celecoxib15 µM (IC₅₀)
4-(6-oxopyridazin-1-yl)benzenesulfonamidesCyclooxygenase-2 (COX-2)0.15 - 0.46 µM (IC₅₀)Celecoxib0.09 µM (IC₅₀)
4-(6-oxopyridazin-1-yl)benzenesulfonamides5-Lipoxygenase (5-LOX)2 - 7 µM (IC₅₀)Zileuton3.5 µM (IC₅₀)
Kinase Inhibitory Activity

The pyridazinone scaffold has also been explored for its potential as a kinase inhibitor, with derivatives showing activity against c-Jun N-terminal kinase 2 (JNK2) and Interleukin-2-inducible T-cell kinase (ITK).

.[3][4][5]

Derivative TypeTarget KinaseIC50Cellular Assay
Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamideJNK2Not specified in abstractDecreased TNF-α and IL-6 release
3-oxo-2,3-dihydropyridazine derivativesITK0.19 - 0.87 µMCytotoxicity in Jurkat cells (IC₅₀ = 11.17 - 37.61 µM)
Inhibition of Other Enzymes

Furthermore, derivatives of this compound have been designed and evaluated as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism.

.[6][7][8][9][10]

Derivative TypeTarget EnzymeIC50Reference CompoundIC50 (Ref.)
3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazidesXanthine Oxidase (XO)Micromolar rangeFebuxostat, AllopurinolNot specified in abstract

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the presented findings.

Carbonic Anhydrase Inhibition Assay

The inhibitory effects on human carbonic anhydrase (hCA) isoforms (I, II, IX, and XII) were assessed using a stopped-flow carbon dioxide (CO₂) hydration assay.[2]

Principle: This method measures the enzyme-catalyzed hydration of CO₂. The inhibition is determined by the reduction in the rate of this reaction in the presence of the test compound.

Procedure:

  • Enzyme and Inhibitor Preparation: Recombinant hCA isoforms were used. Stock solutions of the test compounds and the standard inhibitor, Acetazolamide (AAZ), were prepared.

  • Assay Conditions: The assay was performed at a constant temperature. The reaction buffer contained a pH indicator to monitor the change in pH resulting from the hydration of CO₂.

  • Data Acquisition: The initial rates of the hydration reaction were measured by monitoring the absorbance change of the pH indicator using a stopped-flow spectrophotometer.

  • Data Analysis: Inhibition constants (Kᵢ) were calculated by fitting the data to the appropriate inhibition models.

Cyclooxygenase (COX-1/2) Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using a COX inhibitor screening ELISA kit.[2]

Principle: This assay measures the production of prostaglandin G₂ (PGG₂) by COX enzymes from arachidonic acid. The amount of PGG₂ is quantified via an enzyme-linked immunosorbent assay (ELISA).

Procedure:

  • Reagent Preparation: The test compounds and a reference inhibitor (e.g., celecoxib) were prepared at various concentrations.

  • Enzymatic Reaction: The COX-1 or COX-2 enzyme was incubated with the test compound or vehicle, followed by the addition of arachidonic acid to initiate the reaction.

  • ELISA: The reaction was stopped, and the amount of PGG₂ produced was measured using a competitive ELISA.

  • Data Analysis: The IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

The inhibitory activity against 5-LOX was evaluated using a 5-LOX inhibitor screening assay kit.[2]

Principle: This assay measures the hydroperoxides produced by the 5-LOX-catalyzed oxidation of a substrate.

Procedure:

  • Reagent Preparation: Test compounds and a reference inhibitor (e.g., zileuton) were prepared at various concentrations.

  • Enzymatic Reaction: The 5-LOX enzyme was incubated with the test compound or vehicle before the addition of the substrate to start the reaction.

  • Detection: The amount of hydroperoxide generated was measured, typically through a colorimetric or fluorometric method.

  • Data Analysis: IC₅₀ values were calculated from the dose-response curves.

JNK2 Kinase Assay

The inhibitory effect on JNK2 was determined by assessing the downstream effects on inflammatory cytokine release in cellular assays.[4][5]

Principle: Inhibition of JNK2 kinase activity in cells is expected to reduce the production and release of pro-inflammatory cytokines like TNF-α and IL-6, which are downstream of the JNK signaling pathway.

Procedure:

  • Cell Culture: A suitable cell line (e.g., macrophages) was cultured and stimulated to induce the JNK signaling pathway.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds.

  • Cytokine Measurement: The concentration of TNF-α and IL-6 in the cell culture supernatant was quantified using ELISA kits.

  • Data Analysis: The reduction in cytokine levels in the presence of the test compounds was used to determine their inhibitory activity.

Xanthine Oxidase (XO) Inhibition Assay

The in vitro XO inhibitory activity was evaluated by monitoring the enzymatic conversion of xanthine to uric acid.[6]

Principle: This spectrophotometric assay measures the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid.

Procedure:

  • Reaction Mixture: The assay mixture contained xanthine oxidase, the test compound at various concentrations, and a buffer solution.

  • Reaction Initiation: The reaction was initiated by the addition of the substrate, xanthine.

  • Absorbance Measurement: The rate of uric acid formation was monitored by measuring the change in absorbance at 295 nm over time.

  • Data Analysis: The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor, and IC₅₀ values were determined.

Interleukin-2-inducible T-cell Kinase (ITK) Inhibition Assay

The inhibitory activity against ITK was assessed using a biochemical kinase assay.[3]

Principle: This assay measures the phosphorylation of a substrate by the ITK enzyme. The level of phosphorylation is quantified to determine the enzyme's activity.

Procedure:

  • Reagents: Recombinant ITK enzyme, a suitable substrate, and ATP were used.

  • Kinase Reaction: The ITK enzyme was incubated with the test compounds at various concentrations in the presence of the substrate and ATP.

  • Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based detection method (e.g., ELISA or Western blot).

  • Data Analysis: IC₅₀ values were calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G Inflammatory Signaling Pathways Targeted by Pyridazinone Derivatives cluster_0 Arachidonic Acid Cascade Arachidonic_Acid Arachidonic Acid COX12 COX-1 / COX-2 Arachidonic_Acid->COX12 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX12->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Pyridazinone_COX 4-(6-oxopyridazin-1-yl) benzenesulfonamides Pyridazinone_COX->COX12 Inhibit Pyridazinone_LOX 4-(6-oxopyridazin-1-yl) benzenesulfonamides Pyridazinone_LOX->LOX Inhibit

Caption: Inhibition of COX and 5-LOX pathways by pyridazinone derivatives.

G Kinase Signaling Pathways and Inhibition cluster_1 JNK Signaling cluster_2 T-Cell Receptor (TCR) Signaling Stress_Signal Stress Signal JNK2 JNK2 Stress_Signal->JNK2 AP1 AP-1 JNK2->AP1 Inflammatory_Cytokines_JNK TNF-α, IL-6 AP1->Inflammatory_Cytokines_JNK Pyridazinone_JNK Diphenyl 6-oxo-1,6-dihydropyridazine -3-carboxylate/carboxamide Pyridazinone_JNK->JNK2 Inhibits TCR_Activation TCR Activation ITK ITK TCR_Activation->ITK PLCg1 PLCγ1 ITK->PLCg1 T_Cell_Activation T-Cell Activation PLCg1->T_Cell_Activation Pyridazinone_ITK 3-oxo-2,3-dihydropyridazine derivatives Pyridazinone_ITK->ITK Inhibits

Caption: Inhibition of JNK2 and ITK signaling pathways by pyridazinone derivatives.

G General Experimental Workflow for Enzyme Inhibition Assays Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor/Vehicle Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Substrate Incubate->Initiate_Reaction Measure_Activity Measure Enzyme Activity (e.g., Spectrophotometry, ELISA) Initiate_Reaction->Measure_Activity Data_Analysis Data Analysis (Calculate % Inhibition, IC50/Ki) Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro enzyme inhibition screening assays.

References

Benchmarking 6-Oxo-1,6-dihydropyridazine-4-carboxylic Acid: A Comparative Guide to Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid and its analogs against established inhibitors across a range of validated biological targets. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate objective evaluation and inform future research directions.

Comparative Inhibitor Performance

The inhibitory potential of this compound derivatives is benchmarked against known inhibitors for several key enzymes and receptors implicated in various disease pathologies. The following tables summarize the half-maximal inhibitory concentrations (IC50), half-maximal effective concentrations (EC50), or inhibitory constants (Ki) for these established compounds.

JNK2 Inhibitors
CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Assay Type
SP600125404090Cell-free
Bentamapimod (AS602801)8090230Cell-free
JNK-IN-84.718.71Cell-free
YL5084--84Z'-LYTE
Xanthine Oxidase Inhibitors
CompoundIC50 (µM)Inhibition TypeSource
Allopurinol7.4CompetitiveBovine Milk
Allopurinol3.57--
Febuxostat---
Topiroxostat---
Costinone A90.3--
Scolymoside19.34Competitive-
Carbonic Anhydrase Inhibitors
CompoundhCA I IC50 (µM)hCA II IC50 (µM)hCA IX IC50 (nM)
Acetazolamide-5.8630
Dorzolamide HCl0.60.00018-
Brinzolamide--3.2
Methazolamide-0.01-
COX-2 Inhibitors
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib826.812
Rofecoxib>10025>4.0
Etoricoxib--106
Diclofenac0.0760.0262.9
5-Lipoxygenase (5-LOX) Inhibitors
CompoundIC50 (µM)Assay Context
Zileuton-FDA-approved
Meclofenamate sodium--
Nordihydroguaiaretic acid (NDGA)-Pan-LOX inhibitor
Caffeic Acid-Natural Product
Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors
CompoundITK IC50 (nM)Cellular Assay IC50 (nM)
BMS-509744--
PRN6948.7-
GNE-9822-354.5
Modzatinib8 (Jurkat cells)23 (JAK3 in hPBMC)
Thyroid Hormone Receptor β (THR-β) Agonists
CompoundTHR-β EC50 (µM)THR-α EC50 (µM)
Sobetirome (GC-1)--
Eprotirome (KB2115)--
Resmetirom (MGL-3196)0.213.74
Corticotropin-Releasing Factor (CRF) Receptor Antagonists
CompoundCRF1 Ki (nM)
Antalarmin1.0
Pexacerfont6.1 (IC50)
R1219193.5
MJL-1-109-21.9

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay quantifies the inhibitory effect of a compound on xanthine oxidase activity by measuring the reduction in uric acid production.

Materials:

  • Xanthine Oxidase from bovine milk

  • Xanthine

  • Potassium Phosphate Buffer (pH 7.5)

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Allopurinol)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 293 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer.

    • Prepare serial dilutions of the test compound and the reference inhibitor in the appropriate solvent (e.g., DMSO), followed by dilution in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to designated wells:

      • Blank: Buffer and solvent.

      • Control (No Inhibitor): Buffer, solvent, and xanthine solution.

      • Test Compound: Buffer, test compound solution at various concentrations, and xanthine solution.

      • Reference Inhibitor: Buffer, reference inhibitor solution at various concentrations, and xanthine solution.

  • Enzyme Reaction:

    • Initiate the reaction by adding the xanthine oxidase solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

  • Data Acquisition:

    • Measure the increase in absorbance at 293 nm over a set period (e.g., 15-30 minutes) using a microplate reader. The rate of increase in absorbance corresponds to the rate of uric acid formation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test and reference compounds using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro ITK Kinase Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of a compound to inhibit the phosphorylation of a substrate by ITK.

Materials:

  • Recombinant human ITK enzyme

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Fluorescently labeled substrate (acceptor)

  • ATP

  • Kinase reaction buffer

  • Test compound

  • Reference inhibitor (e.g., BMS-509744)

  • 384-well low-volume microplate

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and reference inhibitor in DMSO, followed by dilution in the kinase reaction buffer.

    • Prepare solutions of the ITK enzyme, substrate, and ATP in the kinase reaction buffer.

  • Assay Setup:

    • Add the test compound or reference inhibitor to the wells of the microplate.

    • Add the ITK enzyme to all wells except the negative control.

    • Incubate to allow for compound-enzyme binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the phosphorylation by adding the europium-labeled antibody.

    • Incubate to allow for antibody-substrate binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring the emission from both the donor (europium) and the acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Determine the percentage of inhibition based on the TR-FRET ratio in the presence of the inhibitor compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear conceptual framework for understanding the mechanism of action and the evaluation process.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Complex cJun->AP1 Inflammation Inflammation, Apoptosis, Cell Proliferation AP1->Inflammation Gene Transcription Inhibitor 6-Oxo-1,6-dihydropyridazine- 4-carboxylic acid Analog Inhibitor->JNK Inhibition

Caption: Simplified JNK signaling pathway and the point of inhibition.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 6-Oxo-1,6-dihydropyridazine- 4-carboxylic acid Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Caption: The purine degradation pathway catalyzed by Xanthine Oxidase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis CompoundPrep Compound Dilution Series (Test & Reference) AssayPlate Plate Setup in 96/384-well format CompoundPrep->AssayPlate ReagentPrep Reagent Preparation (Enzyme, Substrate, Buffer) ReagentPrep->AssayPlate Reaction Initiate & Run Reaction AssayPlate->Reaction Incubation Incubation at Controlled Temperature DataAcquisition Data Acquisition (e.g., Spectrophotometry, TR-FRET) Incubation->DataAcquisition Reaction->Incubation Calc Calculate % Inhibition DataAcquisition->Calc IC50 Determine IC50/EC50 Values Calc->IC50

Caption: General experimental workflow for in vitro inhibitor screening.

A Comparative Guide to the Synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducible and efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes to 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid, a valuable heterocyclic building block. We will objectively evaluate a modern, multi-step process against a classical method, focusing on yield, scalability, and reaction conditions to assess their overall reproducibility and practicality.

Comparison of Synthetic Methodologies

The two primary methods for synthesizing this compound diverge significantly in their starting materials and overall efficiency. The modern approach, detailed in patent EP2857387A1, offers a more controlled and higher-yielding pathway, while the classical method is hampered by low yields and purification challenges.

ParameterMethod 1: Modern SynthesisMethod 2: Classical Synthesis
Starting Materials Dimethyl 2-methylenebutanedioate, Hydrazine hydrateDiethyl 2-formylbutanedioate, Hydrazine hydrate
Key Intermediates Methyl 6-oxohexahydropyridazine-4-carboxylateEthyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate
Overall Yield High (e.g., ~61% over two steps)Low
Scalability More amenable to scale-upDifficult to scale up due to low yield and purification issues[1]
Purification Precipitation and filtration of solid intermediatesDistillation of an oily intermediate, which is obtained in an impure form[1]
Primary Advantages Higher yields, better purity of intermediates, more scalableFewer steps in the initial cyclization/dehydrogenation sequence
Primary Disadvantages Multi-step processLow yield of the key dihydropyridazine intermediate, formation of byproducts[1]

Experimental Protocols

Method 1: Modern Synthesis from Dimethyl 2-methylenebutanedioate

This process involves a three-step sequence: formation of the saturated pyridazinone ring, oxidation to the dihydropyridazine, and subsequent hydrolysis. A more direct two-step variation is also presented.

Step 1a: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate

A suspension of 50 g of dimethyl 2-methylenebutanedioate in 300 mL of 2-propanol is cooled in an ice bath. Hydrazine hydrate (16.6 g) is added over 15 minutes, and the reaction mixture is stirred for 6 hours at 0 to 5 °C. The precipitated product is filtered, washed with 2-propanol, and dried under reduced pressure. This step typically yields around 39.1 g (78% of theory) of a colorless crystalline solid.[1]

Step 1b: Oxidation to Methyl 6-oxo-1H-pyridazine-4-carboxylate

A solution of 5 g of the product from Step 1a in 40 mL of water is cooled in an ice bath. Bromine (10.5 g) is added, ensuring the temperature does not exceed 25 °C. The suspension is stirred for 16 hours. The resulting precipitate is filtered, washed with water, and dried under reduced pressure. The yield is approximately 3.95 g (81% of theory) of a colorless solid.[1]

Step 1c: Hydrolysis to 6-Oxo-1H-pyridazine-4-carboxylic acid

The methyl ester from Step 1b is hydrolyzed in the presence of an aqueous base or acid to yield the final product. For example, using an aqueous base can yield the product at approximately 66% of the theoretical yield.[1]

Alternative Two-Step Protocol (Higher Yield)

An alternative, more direct process from the intermediate of Step 1a is also described. A solution of 20 g of methyl 6-oxohexahydropyridazine-4-carboxylate in 70 mL of water is added over 15 minutes to a reaction mixture, keeping the temperature below -5 °C. The mixture is stirred for 2 hours at 0 °C and then heated under reflux for 3.5 hours. After cooling to 0 °C, the precipitated product is filtered, washed with water, and dried. This method has a reported yield of 13.9 g (78% of theory) for the final product from the saturated intermediate.[1]

Method 2: Classical Synthesis from Diethyl 2-formylbutanedioate

This earlier method is noted for its significant drawbacks in terms of yield and purification.

Step 2a: Formation of Ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate

This synthesis starts with the reaction of diethyl 2-formylbutanedioate and hydrazine hydrate. This reaction produces a mixture containing ethyl 2-(5-oxo-1,4-dihydropyrazol-4-yl)acetate and the desired ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate. The desired product is the minor component of this mixture and is obtained as an impure oil after distillation, with a low yield.[1]

Step 2b: Dehydrogenation

The impure dihydropyridazine from the previous step is dehydrogenated using bromine in acetic acid to form ethyl 6-oxo-1H-pyridazine-4-carboxylate.[1]

Step 2c: Hydrolysis

The final step involves the hydrolysis of the ethyl ester to the desired 6-oxo-1H-pyridazine-4-carboxylic acid.[1]

Visualizing the Synthetic Pathways

To better illustrate the differences between the two synthetic approaches, the following diagrams outline the experimental workflows and the logical relationships of the key steps.

G cluster_modern Method 1: Modern Synthesis start1 Dimethyl 2-methylenebutanedioate + Hydrazine hydrate step1a Cyclization (2-propanol, 0-5 °C, 6h) start1->step1a intermediate1 Methyl 6-oxohexahydropyridazine- 4-carboxylate (Yield: 78%) step1a->intermediate1 step1b Oxidation (Bromine, Water, <25 °C, 16h) intermediate1->step1b step1_alt Oxidation & Hydrolysis (Reflux, 3.5h) intermediate1->step1_alt intermediate2 Methyl 6-oxo-1H-pyridazine- 4-carboxylate (Yield: 81%) step1b->intermediate2 step1c Hydrolysis (Aqueous base/acid) intermediate2->step1c end1 6-Oxo-1,6-dihydropyridazine- 4-carboxylic acid (Yield: 66%) step1c->end1 end1_alt 6-Oxo-1,6-dihydropyridazine- 4-carboxylic acid (Yield: 78% from intermediate 1) step1_alt->end1_alt

Caption: Workflow for the modern synthesis of this compound.

G cluster_classical Method 2: Classical Synthesis start2 Diethyl 2-formylbutanedioate + Hydrazine hydrate step2a Cyclization start2->step2a intermediate3 Mixture: - Ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate (minor) - Ethyl 2-(5-oxo-1,4-dihydropyrazol-4-yl)acetate step2a->intermediate3 step2b Purification (Distillation) intermediate3->step2b intermediate4 Impure oily intermediate (Low Yield) step2b->intermediate4 step2c Dehydrogenation (Bromine, Acetic Acid) intermediate4->step2c intermediate5 Ethyl 6-oxo-1H-pyridazine- 4-carboxylate step2c->intermediate5 step2d Hydrolysis intermediate5->step2d end2 6-Oxo-1,6-dihydropyridazine- 4-carboxylic acid step2d->end2

Caption: Workflow for the classical synthesis of this compound.

Conclusion

Based on the available data, the modern synthetic route starting from dimethyl 2-methylenebutanedioate is demonstrably superior in terms of reproducibility and overall efficiency for the preparation of this compound. The high yields of crystalline, easily purified intermediates make this method more reliable and scalable for laboratory and potential industrial applications. In contrast, the classical synthesis suffers from the formation of a difficult-to-separate mixture and a low-yielding key intermediate, which compromises its reproducibility and practicality for producing significant quantities of the target compound. For researchers requiring a dependable supply of this compound, the modern synthesis is the recommended approach.

References

comparing the efficacy of different pyridazinone-based anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant endeavor in pharmaceutical research. Pyridazinone derivatives have emerged as a promising class of compounds, demonstrating considerable potential in modulating inflammatory pathways. This guide provides a comprehensive comparison of the efficacy of various pyridazinone-based anti-inflammatory agents, supported by experimental data from preclinical studies.

Introduction to Pyridazinone-Based Anti-Inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory cascade is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins, key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. The discovery of two isoforms, COX-1 and COX-2, has been pivotal. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Pyridazinone-based compounds have been extensively investigated as potential anti-inflammatory agents, with many derivatives exhibiting potent and selective COX-2 inhibition.[1] This guide focuses on a comparative analysis of their in vitro and in vivo efficacies.

In Vitro Efficacy: COX-1 and COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyridazinone derivatives is the inhibition of COX enzymes. The following table summarizes the in vitro inhibitory activity of selected pyridazinone compounds against COX-1 and COX-2, presented as IC50 values (the concentration required to inhibit 50% of the enzyme activity). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided, where a higher SI indicates greater selectivity for COX-2.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
4a 5.210.1828.94[1]
4b 4.880.1240.67[1]
4d 5.820.1538.80[1]
5 6.150.1155.91[1]
6 6.500.1065.00[1]
5a 12.870.7716.71[2]
5f 25.291.8913.38[2]
7 -101.23% inhibition-[3]
12 -109.56% inhibition-[3]
16 -108.25% inhibition-[3]
24 -103.90% inhibition-[3]
Celecoxib 12.960.3537.03[2]
Indomethacin 0.210.420.50[2]

*Data presented as percentage of inhibition at a given concentration, as IC50 values were not provided in the source.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory activity of new chemical entities. The following table presents the percentage of edema inhibition by selected pyridazinone derivatives in this model.

Compound IDDose (mg/kg)Edema Inhibition (%)Time Point (hours)Reference
4a 1088.805[1]
4b 1085.715[1]
4d 1082.545[1]
5 1079.365[1]
7 1080.955[1]
Celecoxib 1078.965[1]
Indomethacin 1090.435[1]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Principle: This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The enzyme activity is measured by monitoring the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO

  • Enzyme Immunoassay (EIA) kit for PGE2 detection or a colorimetric/fluorometric probe

  • 96-well microplates

  • Incubator

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, test compounds, and reference inhibitors in the assay buffer.

  • Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Then, add the test compound at various concentrations or the vehicle (DMSO) for the control. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution of HCl).

  • Detection: Measure the amount of PGE2 produced using a suitable detection method, such as an EIA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[4][5][6][7][8]

In Vivo Carrageenan-Induced Paw Edema Assay

Principle: This in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce the edema (swelling) induced by the injection of carrageenan into the paw of a rodent.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Carrageenan solution (1% in saline)

  • Test compounds and reference drug (e.g., Celecoxib, Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Fasting: Animals are fasted overnight with free access to water before the experiment.

  • Baseline Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test compound, reference drug, or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: After a specific period following drug administration (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[9][10][11][12][13]

Signaling Pathways and Experimental Workflow

G Inflammatory Pathway and Drug Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolyzed by PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological produces Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory produces Pyridazinone_Agents Pyridazinone-Based Agents Pyridazinone_Agents->COX2 selectively inhibits

Caption: The COX pathway in inflammation and the targeted intervention by pyridazinone-based agents.

G In Vivo Anti-Inflammatory Assay Workflow Animal_Acclimatization Animal Acclimatization (Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Baseline_Measurement Baseline Paw Volume Measurement Fasting->Baseline_Measurement Compound_Administration Administration of Test Compound/Vehicle Baseline_Measurement->Compound_Administration Carrageenan_Injection Carrageenan Injection (Induction of Edema) Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Multiple Time Points) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Edema Inhibition) Paw_Volume_Measurement->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion

The presented data highlights the significant potential of pyridazinone derivatives as a promising class of anti-inflammatory agents. Several of the compared compounds demonstrate potent and selective COX-2 inhibition in vitro, which translates to significant anti-inflammatory activity in in vivo models. Notably, compounds such as 4b , 5 , and 6 exhibit high COX-2 selectivity, surpassing that of the established drug Celecoxib in some cases. Furthermore, compounds like 4a have shown potent in vivo efficacy, comparable to Indomethacin but with a potentially better safety profile due to their COX-2 selectivity.

This comparative guide serves as a valuable resource for researchers in the field, providing a structured overview of the efficacy of different pyridazinone-based anti-inflammatory agents. The detailed experimental protocols and workflow diagrams offer a practical framework for the evaluation of new compounds in this class. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and long-term safety of these promising candidates is warranted to advance their development as next-generation anti-inflammatory therapeutics.

References

Safety Operating Guide

Proper Disposal of 6-Oxo-1,6-dihydropyridazine-4-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid (CAS No. 867130-58-3) as a hazardous chemical waste. Proper disposal requires adherence to institutional and regulatory guidelines to ensure the safety of laboratory personnel and the environment.

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound is not publicly available, the following procedures are based on best practices for the disposal of laboratory chemical waste and information from SDS of structurally similar compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

Protective GearSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • It should be disposed of as a solid chemical waste .

2. Waste Collection and Containerization:

  • Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with carboxylic acids.

  • The container must be securely sealed to prevent spills.

3. Labeling:

  • Affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The full chemical name: "this compound"

    • CAS Number: "867130-58-3"

    • The date of accumulation.

    • An indication of the hazards (based on similar compounds, this may include "Irritant").

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.

Disposal of Contaminated Materials

Any materials, such as weighing paper, gloves, or pipette tips, that come into direct contact with this compound should be considered contaminated and disposed of as solid hazardous waste in the same designated container.

Spill Management

In the event of a spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify as Solid Chemical Waste A->B C Use Labeled, Compatible Waste Container B->C D Segregate from Other Waste Streams C->D E Seal Container Securely D->E F Store in Designated Ventilated Area E->F G Contact EHS for Pickup F->G

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for definitive guidance.

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Hazard Overview

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

These classifications underscore the importance of utilizing appropriate personal protective equipment (PPE) and following stringent handling and disposal procedures.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory operations.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves every 30 to 60 minutes or immediately if contamination is suspected.[2]
Eyes Chemical splash gogglesMust meet ANSI Z.87.1 standards. Provides a seal around the eyes to protect against splashes.[3]
Face Face shieldTo be worn in addition to goggles, especially when there is a risk of splashing or when handling larger quantities.[4][5]
Body Laboratory coatA buttoned, long-sleeved lab coat made of a flame-resistant material like Nomex® is recommended, worn over cotton clothing.[3]
Respiratory N95 or N100 respiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2] A full-face respirator may be necessary for large spills.
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.[3]
Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing exposure and ensuring safety during the handling of this compound.

1. Preparation and Engineering Controls:

  • Always review the Safety Data Sheet (SDS) before working with the chemical.[6]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[7]

  • All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Keep the work area clean and free of clutter.

2. Weighing and Dispensing:

  • Dispense the chemical from smaller, manageable containers to reduce the risk of spills.[6]

  • Use a laboratory mat or tray to contain any potential spills during dispensing.[6]

  • Handle the compound gently to avoid creating dust.

3. Solution Preparation:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • If the process is exothermic, use an ice bath to control the temperature.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[8]

  • Decontaminate the work surface after completion of the task.

  • Remove and properly dispose of contaminated PPE.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Dispose of the chemical waste in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Spill Management:

    • Small Spills: In a fume hood, carefully absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Large Spills: Evacuate the area and contact the institution's environmental health and safety (EHS) department immediately. A chemical cartridge-type respirator may be required for cleanup.[2]

Experimental Protocols: A Foundation of Safety

While specific experimental protocols will vary, the following general principles should be integrated into all procedures involving this compound:

  • Risk Assessment: Before initiating any new experiment, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.

  • Clear Labeling: All containers holding the chemical or its solutions must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[9]

  • Storage: Store the chemical in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[10][11] It should be stored in a dedicated cabinet for corrosive or organic acids.[10][12]

Visualizing Safe Handling: A Workflow Diagram

The following diagram illustrates the essential steps for the safe handling and disposal of this compound.

start Start: Review SDS and Prepare Work Area ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh and Dispense Chemical fume_hood->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_disposal Dispose of Waste in Labeled Hazardous Waste Container decontaminate->waste_disposal remove_ppe Remove and Dispose of PPE waste_disposal->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxo-1,6-dihydropyridazine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

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